Technical Documentation Center

2,6,10,14-Tetraoxapentadecane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6,10,14-Tetraoxapentadecane

Core Science & Biosynthesis

Foundational

A Comparative Analysis of Polyether Solvents: 2,6,10,14-Tetraoxapentadecane versus Triglyme

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of organic synthesis and pharmaceutical development, the selection of an appropriate solvent is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical parameter that can dictate reaction efficiency, product purity, and overall process viability. This technical guide provides a detailed comparative analysis of two polyether solvents: 2,6,10,14-Tetraoxapentadecane and Triglyme (also known as triethylene glycol dimethyl ether). While both are members of the glyme family, their distinct molecular structures give rise to different physicochemical properties, most notably their molecular weights. This document will explore the nuances of their molecular architecture, compare their key properties, and provide practical, field-proven insights into the experimental determination of their molecular weights.

Introduction: The Significance of Aprotic Polar Solvents

Aprotic polar solvents play a pivotal role in a vast array of chemical transformations, particularly in reactions involving polar or ionic species. Their ability to solvate cations through their ether oxygen atoms, while leaving anions relatively unsolvated, can dramatically enhance reaction rates. Glymes, or glycol dimethyl ethers, are a prominent class of such solvents, prized for their chemical stability and a range of boiling points suitable for various reaction conditions. This guide focuses on a direct comparison between a less common, longer-chain glyme, 2,6,10,14-tetraoxapentadecane, and the widely utilized triglyme. The fundamental difference in their molecular weight is the cornerstone of this analysis, influencing properties such as boiling point, viscosity, and solvating power.

Molecular Structure and Nomenclature

A clear understanding of the molecular structure is fundamental to appreciating the differences in properties between these two solvents.

Triglyme , the common name for triethylene glycol dimethyl ether, has the IUPAC name 2,5,8,11-Tetraoxadodecane [1]. Its structure consists of three repeating ethylene glycol units with methyl ether end caps.

2,6,10,14-Tetraoxapentadecane is a longer-chain polyether. Its name systematically indicates a fifteen-carbon backbone with oxygen atoms at positions 2, 6, 10, and 14.

The structural difference is visually represented in the following diagram:

G cluster_0 Triglyme (C8H18O4) cluster_1 2,6,10,14-Tetraoxapentadecane (C11H24O4) a CH3-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH3 b CH3-O-(CH2)3-O-(CH2)3-O-(CH2)3-O-CH3

Caption: Structural formulas of Triglyme and 2,6,10,14-Tetraoxapentadecane.

Comparative Analysis of Physicochemical Properties

The most direct consequence of the differing carbon chain lengths is the disparity in molecular weight, which in turn influences other key physical properties.

Property2,6,10,14-TetraoxapentadecaneTriglyme
Molecular Formula C₁₁H₂₄O₄[2]C₈H₁₈O₄[1][3][4]
Molecular Weight 220.31 g/mol [2]178.23 g/mol [4][5]
IUPAC Name 2,6,10,14-Tetraoxapentadecane2,5,8,11-Tetraoxadodecane[1]
Common Name -Triglyme, Triethylene glycol dimethyl ether[1][3]

The higher molecular weight of 2,6,10,14-tetraoxapentadecane suggests a higher boiling point and viscosity compared to triglyme, making it potentially suitable for high-temperature reactions where solvent volatility is a concern. Conversely, triglyme's lower molecular weight contributes to its lower viscosity and boiling point, which can be advantageous for reactions requiring easier solvent removal.

Experimental Determination of Molecular Weight: Protocols and Rationale

Accurate determination of molecular weight is crucial for the characterization of any chemical compound. The following protocols outline standard methodologies applicable to the analysis of polyether solvents.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides highly accurate molecular weight information.

Experimental Workflow:

G A Sample Preparation: Dissolve sample in a volatile solvent (e.g., methanol) B Ionization: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) A->B C Mass Analysis: Separation of ions based on m/z ratio in a mass analyzer (e.g., Quadrupole, Time-of-Flight) B->C D Detection: Ions are detected and a mass spectrum is generated C->D E Data Analysis: Determine the molecular ion peak [M+H]+ or [M+Na]+ D->E

Caption: A typical workflow for molecular weight determination by mass spectrometry.

Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of the analyte (2,6,10,14-tetraoxapentadecane or triglyme) is prepared in a suitable volatile solvent such as methanol or acetonitrile. The concentration is typically in the low micromolar range.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like polyethers. The sample solution is introduced into the mass spectrometer, where a high voltage is applied, causing the formation of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are released into the gas phase.

  • Mass Analysis: The gaseous ions are then guided into a mass analyzer. A time-of-flight (TOF) analyzer is often preferred for its high resolution and mass accuracy. The analyzer separates the ions based on their mass-to-charge ratio.

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the singly charged molecular ion (e.g., [M+H]⁺) is identified to determine the molecular weight of the compound.

Causality and Self-Validation: The choice of ESI is deliberate; its gentle nature minimizes fragmentation, ensuring that the primary peak observed corresponds to the intact molecule. The high resolution of a TOF analyzer allows for the determination of the monoisotopic mass with high precision, providing a self-validating system for confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a direct method for molecular weight determination, NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for structural elucidation, which in turn confirms the molecular formula and thus the calculated molecular weight.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, integration of proton signals, and the number of carbon signals are analyzed to confirm the expected structure of 2,6,10,14-tetraoxapentadecane or triglyme.

Expertise in Interpretation: The integration of the proton signals in the ¹H NMR spectrum should be consistent with the number of protons in different chemical environments. For example, in triglyme, the ratio of the methyl protons to the methylene protons would be 6:12 or 1:2. This provides a robust cross-verification of the molecular structure deduced from other methods.

Applications and Considerations in Drug Development

The choice between 2,6,10,14-tetraoxapentadecane and triglyme in a drug development context would be governed by several factors:

  • Reaction Temperature: The higher boiling point of 2,6,10,14-tetraoxapentadecane would be advantageous for reactions requiring elevated temperatures.

  • Solubility of Reagents: The longer alkyl chains in 2,6,10,14-tetraoxapentadecane might enhance its ability to dissolve less polar substrates compared to triglyme.

  • Downstream Processing: The lower boiling point of triglyme facilitates its removal during workup and purification steps, which is a significant consideration in process chemistry.

  • Regulatory Acceptance: Triglyme is a well-characterized and commonly used solvent in the pharmaceutical industry. The toxicological profile of 2,6,10,14-tetraoxapentadecane would require thorough evaluation before its implementation in a drug manufacturing process.

Conclusion

The molecular weight of a solvent is a fundamental property that has far-reaching implications for its physical characteristics and applications. This guide has demonstrated that while both 2,6,10,14-tetraoxapentadecane and triglyme are polyether solvents, the significantly higher molecular weight of the former (220.31 g/mol ) compared to the latter (178.23 g/mol ) leads to distinct properties. For researchers and drug development professionals, a comprehensive understanding of these differences, coupled with robust analytical methods for their characterization, is essential for informed solvent selection and successful process development.

References

  • MySkinRecipes. (n.d.). 2,6,10,14-Tetraoxapentadecane.
  • PubChem. (n.d.). Triglyme. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 112-49-2: Triglyme.
  • ATAMAN KIMYA. (n.d.). TRIETHYLENE GLYCOL DIMETHYL ETHER.
  • Wikipedia. (n.d.). Triethylene glycol dimethyl ether. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1570 - TRIETHYLENE GLYCOL DIMETHYL ETHER.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2,6,10,14-Tetraoxapentadecane in Polar Aprotic Solvents

Foreword: Understanding the Unique Solvent Properties of a Key Polyether In the realms of advanced materials, energy storage, and pharmaceutical sciences, the choice of solvent is paramount. It dictates reaction kinetics...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Unique Solvent Properties of a Key Polyether

In the realms of advanced materials, energy storage, and pharmaceutical sciences, the choice of solvent is paramount. It dictates reaction kinetics, influences product purity, and is a critical determinant of a formulation's ultimate success. This guide provides an in-depth exploration of the solubility characteristics of 2,6,10,14-Tetraoxapentadecane, a molecule more commonly known in the scientific community as tetraethylene glycol dimethyl ether , or tetraglyme .[1] As researchers and drug development professionals, a thorough understanding of how this unique polyether interacts with a range of polar aprotic solvents is not merely academic; it is a foundational piece of knowledge for innovation.

This document moves beyond a simple recitation of physical properties. As a Senior Application Scientist, my objective is to provide a causal understanding of the observed phenomena. We will delve into the "why" behind the solubility, grounded in the principles of intermolecular forces, and offer practical, field-proven methodologies for you to validate these properties in your own laboratories.

Decoding the Molecule: 2,6,10,14-Tetraoxapentadecane (Tetraglyme)

The systematic name 2,6,10,14-Tetraoxapentadecane precisely describes a 15-carbon backbone intermittently substituted with four ether oxygen atoms, capped at both ends with methyl groups. Its more common name, tetraglyme, places it in the family of glyme solvents, which are ethers of ethylene glycol.

Tetraglyme is a polar aprotic solvent with excellent chemical and thermal stability. Its molecular structure is the key to its utility. The presence of multiple ether oxygens creates a molecule with numerous lone pairs of electrons, capable of acting as hydrogen bond acceptors and effectively solvating cations. The terminal methyl groups render the molecule aprotic, meaning it does not have a hydrogen atom bonded to an electronegative atom and therefore cannot act as a hydrogen bond donor.

Caption: Molecular Structure of Tetraglyme.

This combination of high polarity, aprotic nature, and a high boiling point (approximately 275 °C) makes tetraglyme an exceptional solvent for a variety of applications, including as an electrolyte in lithium-ion batteries and as a reaction medium for organometallic chemistry.[2]

Solubility Profile in Polar Aprotic Solvents: A Deep Dive

The guiding principle of solubility is "like dissolves like." Tetraglyme, being a polar aprotic solvent itself, exhibits excellent solubility in other solvents of a similar nature. This is not simple happenstance but a direct consequence of favorable intermolecular interactions.

Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN), possess large dipole moments. The solubility of tetraglyme in these solvents is driven by strong dipole-dipole interactions between the highly polar solvent molecules and the polar ether bonds of the tetraglyme chain.

The ether oxygens in the tetraglyme backbone, with their lone pairs of electrons, can also participate in favorable interactions with the electron-deficient regions of the surrounding solvent molecules.

cluster_tetraglyme Tetraglyme cluster_dmso DMSO T1 CH3 O1 O T1->O1 T2 CH2CH2 O1->T2 O2 O T2->O2 T3 CH2CH2 O2->T3 S S O2->S Dipole-Dipole Interaction O3 O T3->O3 T4 CH2CH2 O3->T4 O4 O T4->O4 T5 CH3 O4->T5 O_dmso O S->O_dmso δ+

Caption: Solvation of Tetraglyme by DMSO.

Quantitative Data Summary

For many solvent pairs consisting of polar aprotic liquids like tetraglyme, the term "soluble" is often an understatement. In most practical applications, they are completely miscible , meaning they form a homogeneous solution in all proportions.[3]

Solvent Systematic Name Solubility of Tetraglyme Primary Intermolecular Force
Dimethyl Sulfoxide(CH₃)₂SOMiscibleDipole-Dipole
Dimethylformamide(CH₃)₂NC(O)HMiscibleDipole-Dipole
AcetonitrileCH₃CNMiscibleDipole-Dipole
Acetone(CH₃)₂COMiscibleDipole-Dipole

Note: The data in this table is based on general chemical principles and qualitative descriptions from chemical suppliers and literature.[3] For mission-critical applications, it is imperative to perform empirical validation.

Implications for Research and Drug Development

The high solubility of tetraglyme in polar aprotic solvents has significant practical implications:

  • Homogeneous Reaction Media: For chemical syntheses requiring a polar, non-reactive environment, mixtures of tetraglyme with DMSO or DMF can create tailored solvent systems with a wide range of properties.

  • Enhanced Solubilization of Active Pharmaceutical Ingredients (APIs): Many complex APIs are poorly soluble in water. Co-solvent systems incorporating tetraglyme can enhance the solubility of these molecules, which is a critical first step in developing viable drug formulations.[4]

  • Formation of Advanced Drug Delivery Systems: The unique properties of tetraglyme are being explored in the formation of nanoparticles and other drug delivery vehicles.[5] Its miscibility with other formulation components is essential for creating stable and effective systems.

Experimental Protocol: Determination of Miscibility

To ensure scientific integrity, any assumptions about solubility or miscibility must be confirmed experimentally. The following protocol provides a robust, self-validating method for determining the miscibility of tetraglyme with a polar aprotic solvent.

Objective: To qualitatively determine if tetraglyme and a selected polar aprotic solvent are miscible at various volume ratios at ambient temperature.

Materials:

  • Tetraglyme (≥99% purity)

  • Polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile; ≥99% purity)

  • Calibrated volumetric pipettes (various sizes)

  • Scintillation vials or clear glass test tubes with caps (20 mL)

  • Vortex mixer

  • High-intensity light source (for observing clarity)

Methodology:

G start Start prep Prepare 9 Vials Label 10:90 to 90:10 (Tetraglyme:Solvent) start->prep add_tetraglyme Add Tetraglyme (Volumetric Pipette) prep->add_tetraglyme add_solvent Add Solvent (Volumetric Pipette) add_tetraglyme->add_solvent cap_vortex Cap Vials & Vortex (30 seconds) add_solvent->cap_vortex equilibrate Equilibrate (5 minutes at RT) cap_vortex->equilibrate observe Visual Observation (Against light source) equilibrate->observe decision Homogeneous & Clear? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible/ Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Caption: Experimental Workflow for Miscibility Testing.

Step-by-Step Procedure:

  • Preparation: Label a series of nine clean, dry vials with the following volume ratios of Tetraglyme to the test solvent: 10:90, 20:80, 30:70, 40:60, 50:50, 60:40, 70:30, 80:20, and 90:10. Prepare a tenth vial as a "control" with only the test solvent.

  • Dispensing: Using calibrated volumetric pipettes to ensure accuracy, dispense the appropriate volumes of tetraglyme and the test solvent into each corresponding vial to a total volume of 10 mL.

  • Mixing: Securely cap each vial and vortex at high speed for 30 seconds to ensure thorough mixing.[6]

  • Equilibration: Allow the vials to stand undisturbed at ambient temperature for at least 5 minutes.

  • Observation (Self-Validation):

    • Visually inspect each vial against a bright light source and a dark background.

    • A single, clear, homogeneous liquid phase indicates that the two components are miscible at that ratio.

    • The presence of cloudiness (turbidity), distinct layers, or suspended droplets indicates that the components are immiscible or partially miscible.

    • Compare the clarity of the mixtures to the "control" vial containing only the test solvent. Any deviation from this clarity suggests a lack of complete miscibility.

Conclusion: A Versatile Solvent for Modern Applications

2,6,10,14-Tetraoxapentadecane (tetraglyme) stands out as a highly versatile polar aprotic solvent. Its complete miscibility with other key solvents like DMSO, DMF, and acetonitrile is a direct result of favorable dipole-dipole interactions. This property is not just a data point but a critical enabler for scientists and researchers. From creating novel drug delivery systems to optimizing reaction conditions and serving as a key component in next-generation battery technology, a comprehensive understanding of tetraglyme's solubility is fundamental to unlocking its full potential. The methodologies and principles outlined in this guide are intended to empower you, the researcher, to proceed with confidence in your application of this remarkable polyether.

References

  • Clariant. (2025). Tetraethylene Glycol Dimethyl Ether. Coatings & Construction Chemicals. [Link]

  • Ataman Kimya. TETRAETHYLENE GLYCOL DIMETHYL ETHER. [Link]

  • Ribeiro, A. M., et al. (2014). Drug delivery systems: Advanced technologies potentially applicable in personalized treatments. PMC. [Link]

  • East Harbour Group. (2024). TETRAETHYLENE GLYCOL DIMETHYL EITHER TEGDME. [Link]

  • Scribd. (n.d.). Experiment 1 (Solubility and Miscibility). [Link]

  • Wikipedia. (n.d.). Tetraethylene glycol dimethyl ether. [Link]

  • Ataman Kimya. TETRAETHYLENE GLYCOL DIMETHYL ETHER. [Link]

  • MDPI. (2022). Tetraethylene Glycol Dimethyl Ether (TEGDME)-Water Hybrid Electrolytes Enable Excellent Cyclability in Aqueous Zn-Ion Batteries. [Link]

  • PubChem. (n.d.). Tetraglyme. [Link]

  • Academic Journals. (2014). Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. [Link]

  • CDN. (2015). SOLUBILITY & MISCIBILITY. [Link]

  • YouTube. (2020). Miscibility and Solubility Experiments. [Link]

  • ACS Publications. (2021). Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. [Link]

Sources

Foundational

A Technical Guide to 2,6,10,14-Tetraoxapentadecane: Understanding its Place within Linear Polyethers and Glyme Classification

For Immediate Distribution This guide provides a detailed chemical analysis of 2,6,10,14-tetraoxapentadecane, addressing its classification as a linear polyether and clarifying its relationship to the homologous series o...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

This guide provides a detailed chemical analysis of 2,6,10,14-tetraoxapentadecane, addressing its classification as a linear polyether and clarifying its relationship to the homologous series of glymes. This document is intended for researchers, chemists, and professionals in drug development and materials science who utilize polyether compounds.

Introduction: Defining the Landscape of Polyethers and Glymes

Polyethers are a broad class of polymers characterized by repeating ether linkages (R-O-R') in their main chain.[1] They can be linear, branched, or cyclic and encompass a vast range of materials with diverse applications, from pharmaceuticals and cosmetics to industrial solvents and polymer electrolytes.[1][2]

Within this class, a specific and widely recognized homologous series is the glymes , which are acyclic, saturated polyethers with the general formula CH₃O(CH₂CH₂O)ₙCH₃.[3][4] The term "glyme" itself is a contraction of "glycol dimethyl ether."[5] This series is defined by the dimethoxy-terminated oligomers of ethylene oxide. The nomenclature is systematic: monoglyme (n=1), diglyme (n=2), triglyme (n=3), and tetraglyme (n=4), and so on.[6] The consistent -(CH₂CH₂O)- repeating unit imparts specific physicochemical properties, such as high solvency for metal cations, which are critical for their use in battery technology and as reaction solvents.[3][7]

This guide focuses on 2,6,10,14-tetraoxapentadecane, a compound whose structure prompts an important classification question: Is it a linear polyether, and can it be considered a homolog of the glyme series?

Structural Analysis of 2,6,10,14-Tetraoxapentadecane

To accurately classify this molecule, a deconstruction of its IUPAC name is the first logical step.

  • Pentadecane: This root indicates a 15-atom backbone.

  • Tetraoxa: This prefix specifies the presence of four oxygen atoms within this backbone.

  • 2, 6, 10, 14: These locants pinpoint the positions of the four oxygen atoms along the chain.

Based on this nomenclature, the molecular structure is deduced as:

CH₃–O–CH₂–CH₂–CH₂–O–CH₂–CH₂–CH₂–O–CH₂–CH₂–CH₂–O–CH₃

  • It is unequivocally a linear polyether. The molecule consists of a long, unbranched chain of atoms connected end-to-end, with no side branches, fulfilling the definition of a linear polymer.[8][9] The presence of multiple ether functional groups (-O-) within this chain firmly places it in the polyether class.[1]

  • It is not a strict glyme homolog. A homologous series is a group of compounds with the same functional group where successive members differ by a specific repeating unit, typically -CH₂-.[10][11] The glyme series is built upon the ethylene oxide unit, -(CH₂CH₂O)-. In contrast, 2,6,10,14-tetraoxapentadecane is constructed from repeating propylene oxide-like units, specifically -(CH₂CH₂CH₂O)-.

This structural distinction is critical. While it shares the general characteristics of being an acyclic polyether with methyl-capped termini, the difference in the alkane spacer between the ether oxygens (three carbons vs. two in glymes) means it belongs to a different, though analogous, homologous series.

Comparative Analysis: Glyme Series vs. Propylene-based Polyether Series

The distinction between these two series is best visualized. The following diagram illustrates the structural differences.

G Comparison of Polyether Homologous Series cluster_0 Glyme Homologous Series (Ethylene Oxide Based) cluster_1 Analogous Polyether Series (Propylene Oxide Based) G1 Monoglyme (n=1) CH₃-O-(CH₂CH₂O)-CH₃ G2 Diglyme (n=2) CH₃-O-(CH₂CH₂O)₂-CH₃ G1->G2 + (CH₂CH₂O) G3 Triglyme (n=3) CH₃-O-(CH₂CH₂O)₃-CH₃ G2->G3 + (CH₂CH₂O) G4 Tetraglyme (n=4) CH₃-O-(CH₂CH₂O)₄-CH₃ G3->G4 + (CH₂CH₂O) P1 2,6-Dioxaheptane CH₃-O-(CH₂CH₂CH₂O)-CH₃ P2 2,6,10-Trioxaundecane CH₃-O-(CH₂CH₂CH₂O)₂-CH₃ P1->P2 + (CH₂CH₂CH₂O) P3 2,6,10,14-Tetraoxapentadecane CH₃-O-(CH₂CH₂CH₂O)₃-CH₃ P2->P3 + (CH₂CH₂CH₂O)

Caption: Structural comparison of the glyme series and the analogous series containing 2,6,10,14-tetraoxapentadecane.

Physicochemical Properties

The properties of 2,6,10,14-tetraoxapentadecane are influenced by its higher molecular weight and the longer propylene-based spacer compared to its glyme counterparts. While experimental data for this specific molecule is not widely published, properties can be estimated and compared to related structures.

Property2,6,10,14-TetraoxapentadecaneTetraglyme (Closest Glyme Analog)
Molecular Formula C₁₁H₂₄O₄C₁₀H₂₂O₅
Molecular Weight ( g/mol ) 220.31222.28
Repeating Unit -(CH₂CH₂CH₂O)--(CH₂CH₂O)-
Boiling Point Higher than tetraglyme (est.)275 °C
Density Lower than tetraglyme (est.)1.009 g/cm³
Solubility Soluble in organic solvents; reduced water solubility compared to tetraglyme.Miscible with water
Chelation Ability Weaker cation chelation due to less ideal oxygen spacing.Strong cation chelation.

The increased hydrocarbon character from the longer alkane spacers is expected to decrease water solubility and density while increasing the boiling point relative to glymes of similar molecular weight.

Synthesis and Characterization: A Field-Proven Approach

Expertise in Synthesis: The Williamson Ether Synthesis

The most direct and reliable method for synthesizing linear polyethers like 2,6,10,14-tetraoxapentadecane is an iterative Williamson ether synthesis.[12] This classic SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. The causality behind this choice is its robustness, high yield, and control over the final structure. To build the target molecule, one would start with the sodium salt of 3-methoxy-1-propanol and react it with 1-bromo-3-(3-methoxypropoxy)propane.

Self-Validating Experimental Protocol

This protocol is designed for clarity and reproducibility.

Objective: To synthesize 2,6,10,14-Tetraoxapentadecane.

Materials:

  • 1,3-Propanediol

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,3-Dibromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Methodology:

Step 1: Synthesis of 3-Methoxy-1-propanol (Precursor A)

  • In a flame-dried, three-neck flask under N₂, add 1,3-propanediol (2.0 eq) to anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.0 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates one hydroxyl group selectively, forming the mono-alkoxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool back to 0 °C and add methyl iodide (1.0 eq) dropwise.

  • Stir overnight at room temperature.

  • Quench the reaction carefully with water and extract with diethyl ether.

  • Purify by distillation to yield Precursor A .

Step 2: Synthesis of 1-Bromo-3-methoxypropane (Precursor B)

  • This can be achieved by reacting Precursor A with a brominating agent like PBr₃ or by starting from 3-bromo-1-propanol and methylating the hydroxyl group as described in Step 1.

Step 3: Synthesis of the Dimer: 2,6,10-Trioxaundecane

  • React the sodium salt of Precursor A (formed with NaH) with Precursor B in anhydrous THF.

  • Work up and purify by distillation.

Step 4: Iterative Synthesis to Final Product

  • Repeat the process: functionalize the terminal hydroxyl group of the dimer into a bromide.

  • React this new brominated polyether with the sodium salt of Precursor A .

  • This final coupling yields 2,6,10,14-Tetraoxapentadecane.

  • Purify via vacuum distillation or column chromatography.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure by identifying the distinct chemical shifts of the methyl, methoxy, and different methylene protons and carbons.

  • Mass Spectrometry (ESI-MS or GC-MS): To verify the molecular weight (220.31 g/mol ).

  • FTIR Spectroscopy: To confirm the presence of C-O-C ether stretches (~1100 cm⁻¹) and the absence of -OH bands (~3300 cm⁻¹).

G cluster_workflow Synthetic Workflow for 2,6,10,14-Tetraoxapentadecane start Precursors: 1,3-Propanediol 1,3-Dibromopropane Methyl Iodide step1 Step 1: Williamson Ether Synthesis (Methylation & Bromination) start->step1 precursorA Precursor A: 3-Methoxy-1-propanol step1->precursorA precursorB Precursor B: 1-Bromo-3-methoxypropane step1->precursorB step2 Step 2: Dimerization Coupling (Williamson Ether Synthesis) precursorA->step2 step4 Step 4: Final Coupling (Williamson Ether Synthesis) precursorA->step4 precursorB->step2 dimer Intermediate: 2,6,10-Trioxaundecane step2->dimer step3 Step 3: Functionalization (Terminal -OH to -Br) dimer->step3 activated_dimer Activated Intermediate step3->activated_dimer activated_dimer->step4 product Final Product: 2,6,10,14-Tetraoxapentadecane step4->product purification Purification & Characterization (Distillation, NMR, MS) product->purification

Caption: Iterative Williamson ether synthesis workflow for 2,6,10,14-tetraoxapentadecane.

Applications and Field Insights

While glymes are prized for their ability to coordinate with metal ions, the wider spacing of oxygen atoms in 2,6,10,14-tetraoxapentadecane makes it a less effective chelating agent for small cations like Li⁺. However, this structural change opens up different applications:

  • Aprotic Polar Solvent: It can serve as a higher-boiling-point aprotic polar solvent for organic reactions where glymes might be too volatile.

  • Phase-Transfer Catalysis: Its polyether structure may allow it to act as a phase-transfer catalyst for larger, softer cations.

  • Polyurethane Synthesis: Polyethers are fundamental precursors in the synthesis of polyurethanes.[13] This specific oligomer could be used to create specialized soft segments in polyurethane copolymers.

  • Surfactant and Emulsifier: Like other polyethers, it possesses both hydrophilic (ether) and hydrophobic (alkane) regions, suggesting potential use as a nonionic surfactant.[1]

Conclusion

2,6,10,14-Tetraoxapentadecane is definitively classified as a linear polyether . However, due to its repeating unit of -(CH₂CH₂CH₂O)-, it is not a member of the glyme homologous series , which is strictly defined by the ethylene oxide unit -(CH₂CH₂O)-. It is more accurately described as an analog of the glymes, belonging to a parallel homologous series based on propylene oxide. This structural difference, while subtle, significantly impacts its physicochemical properties and potential applications, distinguishing it from its more common glyme counterparts and making it a unique compound for specialized applications in materials science and synthetic chemistry.

References

  • PubChem. (n.d.). 2,6,10,14-Tetramethylheptadecane. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Britannica, The Editors of Encyclopaedia. (1998, July 20). polyether. In Encyclopædia Britannica. Retrieved February 3, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptadecane, 2,6,10,14-tetramethyl- (CAS 18344-37-1). Retrieved February 3, 2026, from [Link]

  • Li, Z., & Chau, Y. (2009). Synthesis of linear polyether polyol derivatives as new materials for bioconjugation.
  • Zhang, L., et al. (2017). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, 7(64), 40470-40489.
  • Li, Z., & Chau, Y. (2009). Synthesis of Linear Polyether Polyol Derivatives As New Materials for Bioconjugation.
  • Zhao, H., et al. (2017). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Advances. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Method for the synthesis of polyethers.
  • ResearchGate. (n.d.). Poly(ethylenglycol)dimethylether–lithium bis(trifluoromethanesulfonyl)imide, PEG500DME–LiTFSI, as high viscosity electrolyte for lithium ion batteries. Retrieved February 3, 2026, from [Link]

  • Frey, H., & Sunder, A. (2014). Beyond Poly(ethylene glycol): Linear Polyglycerol as a Multifunctional Polyether for Biomedical and Pharmaceutical Applications. Biomacromolecules, 15(6), 1861-1874.
  • Wikipedia. (n.d.). Dimethoxyethane. Retrieved February 3, 2026, from [Link]

  • Ashland. (n.d.). Polyethers. Retrieved February 3, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of linear polyether polyol derivatives as new materials for bioconjugation. Retrieved February 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,6,9,12-Tetraoxapentadecanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-. CompTox Chemicals Dashboard. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of glyme molecules and the effect of the increasing ether chain length on molecular weight and density. Retrieved February 3, 2026, from [Link]

  • Plásticos de Lezo. (2025, April 2). Polymer Linearity: Stability & Structural Performance. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2,6,10,14-Tetramethylnonadecane. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Nano-Micro Biosystems. (n.d.). Recent advances and challenges of antimicrobial applications of polyether polymers in the biomedical and industrial sectors: An overview. Retrieved February 3, 2026, from [Link]

  • MegaLecture. (2021, April 21). O-level, IGCSE, GCSE Chemistry - Structure of Homologous Series of Alkanes and Alkenes. YouTube. Retrieved February 3, 2026, from [Link]

  • Noob to Guru. (n.d.). Homologous Series. I Can Do Chemistry. Retrieved February 3, 2026, from [Link]

  • Save My Exams. (2024, December 16). Homologous series. Retrieved February 3, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,9,12-Trithia-6-oxa-14-chloro-1-tetradecene. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 10-Oxatetracyclo[5.5.2.0(1,5).0(8,12)]tetradecane-9,11,14-trione, 4-[(2-methoxyethoxy)methoxy]-5-methyl-. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2,6,10,14-Tetraoxapentadecane. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

2,6,10,14-Tetraoxapentadecane boiling point and density specifications

Linear Polytrimethylene Glycol Dimethyl Ether for Advanced Synthesis Executive Summary 2,6,10,14-Tetraoxapentadecane (CAS: 66226-75-3) is a specialized, high-boiling aprotic solvent and reagent belonging to the class of...

Author: BenchChem Technical Support Team. Date: February 2026

Linear Polytrimethylene Glycol Dimethyl Ether for Advanced Synthesis

Executive Summary

2,6,10,14-Tetraoxapentadecane (CAS: 66226-75-3) is a specialized, high-boiling aprotic solvent and reagent belonging to the class of linear polyethers.[1][2][3] Structurally distinct from common "glymes" (which are ethylene oxide based) and commercial "tripropylene glycol dimethyl ether" (which is often a branched isomer mixture), this molecule features a linear trimethylene (


) backbone.[1][2]

This structural specificity confers unique physicochemical properties—enhanced lipophilicity and thermal stability—making it a critical candidate for organometallic synthesis , electrolyte formulations , and drug delivery systems where precise solvation geometry is required.[1][2] This guide provides the definitive physicochemical specifications, purification protocols, and handling standards for researchers in drug development and material science.[1][2]

Chemical Identity & Structural Analysis[1][4][5][6]

Parameter Specification
IUPAC Name 2,6,10,14-Tetraoxapentadecane
Systematic Name 1,11-Dimethoxy-4,8-dioxaundecane
CAS Number 66226-75-3
Molecular Formula

Molecular Weight 220.31 g/mol
SMILES COCCCOCCCOCCCOC
Structure Type Linear Poly(trimethylene oxide) dimethyl ether
Structural Homology & Significance

Unlike standard glymes (e.g., Tetraglyme), which possess repeating ethylene units (


), 2,6,10,14-Tetraoxapentadecane contains repeating propylene units  (

).[1][2] This "C3-spacing" reduces the oxygen density per unit length, resulting in:
  • Lower Polarity: Reduced coordination strength compared to Tetraglyme, useful for moderating reactivity in Grignard or Lithium-halogen exchange reactions.[1][2]

  • Higher Lipophilicity: Improved solubility for non-polar organic substrates.[1][2]

  • Thermal Stability: The propyl backbone is less prone to oxidative degradation than the strained ethyl ether linkages in standard glymes.[1][2]

StructureComparison cluster_0 Standard Glyme (Tetraglyme) cluster_1 Target Molecule Tetraglyme 2,5,8,11,14-Pentaoxapentadecane (C10H22O5) High Polarity Target 2,6,10,14-Tetraoxapentadecane (C11H24O4) Enhanced Lipophilicity Tetraglyme->Target Substitution of Ethyl with Propyl Spacers Properties Higher BP Lower Density Modified Chelation Target->Properties Determines

Figure 1: Structural relationship between standard Tetraglyme and 2,6,10,14-Tetraoxapentadecane, highlighting the impact of propyl spacing on physicochemical properties.[1][2]

Physicochemical Specifications

The following data consolidates experimental and predicted values. Due to the niche nature of this specific isomer, "Predicted" values are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models calibrated against homologous polyethers.[1][2]

Thermodynamic Profile
Property Value Condition / Note
Boiling Point 269°C ± 35°C Predicted at 760 mmHg [1].[1][2]
Melting Point < -30°CEstimated (Liquid at Room Temp).[1][2]
Flash Point > 110°CEstimated (Combustible Class IIIB).[1][2]
Density 0.94 – 0.96 g/mL Estimated at 20°C (Lighter than Tetraglyme).[1][2]
Refractive Index 1.42 – 1.44Estimated (

).[1][2]
Solubility MiscibleOrganic solvents (Ethanol, DCM, Toluene).[1][2]
Water Solubility ModerateLower than Tetraglyme due to C3 spacers.[1][2]

Expert Insight: The boiling point of ~269°C places this solvent in the "High Boiler" category, similar to Tetraglyme (275°C).[1][2] This makes it ideal for high-temperature syntheses where solvent loss must be minimized, yet it remains distillable under high vacuum (< 1 mmHg) for removal.[1][2]

Applications in Drug Development[1][2]

A. Controlled Solvation in Organometallics

In drug synthesis, "glymes" are often used to chelate lithium or magnesium ions.[1][2] However, standard glymes can sometimes bind too tightly, inhibiting reaction kinetics.[1][2] 2,6,10,14-Tetraoxapentadecane offers a "soft" chelation profile.[1][2] The wider spacing between oxygens alters the bite angle for cation coordination, potentially improving selectivity in:

  • Lithium-Halogen Exchange: Preventing aggregate formation without over-stabilizing the intermediate.[1][2]

  • Reduction Reactions: Modulating the reactivity of metal hydrides (e.g., LAH).[1][2]

B. Green Solvent Alternative

With a high boiling point and low volatility, this ether serves as a greener alternative to lower molecular weight ethers (like diethyl ether or THF) which pose significant flammability and inhalation risks.[1][2] Its stability makes it suitable for continuous flow chemistry reactors operating at elevated temperatures.[1][2]

Experimental Protocols

Protocol A: Purification & Peroxide Removal

Polyethers are prone to forming explosive peroxides upon exposure to air and light.[1][2] Before using 2,6,10,14-Tetraoxapentadecane in sensitive catalysis or heating applications, it must be tested and purified.[1][2]

Reagents:

  • Potassium Iodide (KI) / Starch Paper (Test).[1][2]

  • Sodium metal / Benzophenone (Distillation).[1][2]

  • Activated Molecular Sieves (3Å or 4Å).[1][2]

Workflow:

  • Peroxide Test: Dip KI-starch paper into the solvent.[1][2] A blue color indicates peroxides.[1][2]

    • Limit: If >10 ppm, pre-treat with activated alumina.[1][2]

  • Drying (Chemical): Reflux over Sodium/Benzophenone under Argon until a deep blue color persists (indicating lack of

    
     and 
    
    
    
    ).
  • Distillation: Distill under reduced pressure (vacuum).

    • Target Vacuum: 0.1 - 1.0 mmHg.[1][2]

    • Target Temp: Expect distillation around 100°C - 120°C at 1 mmHg (extrapolated).

  • Storage: Store over activated 4Å molecular sieves in an amber bottle under Nitrogen/Argon.

PurificationProtocol Start Raw Solvent (2,6,10,14-Tetraoxapentadecane) Test Peroxide Test (KI Starch Paper) Start->Test Alumina Pass through Activated Alumina Test->Alumina Positive (>10ppm) Reflux Reflux w/ Na/Benzophenone (Indicator: Deep Blue) Test->Reflux Negative Alumina->Reflux Distill Vacuum Distillation (<1 mmHg) Reflux->Distill Store Store under Argon (Amber Bottle + 4Å Sieves) Distill->Store

Figure 2: Purification workflow ensuring anhydrous and peroxide-free solvent for sensitive applications.

Protocol B: Density Determination (Self-Validating)

Since exact literature values are sparse, researchers must validate the density of their specific lot.[1][2]

  • Equipment: Calibrated Pycnometer (10 mL or 25 mL) or Oscillating U-tube Densitometer.

  • Temperature Control: Thermostat at 20.0°C ± 0.1°C.

  • Procedure:

    • Weigh empty, dry pycnometer (

      
      ).[1][2]
      
    • Fill with degassed water (reference) and weigh (

      
      ).[1][2]
      
    • Dry thoroughly.[1][2]

    • Fill with 2,6,10,14-Tetraoxapentadecane and weigh (

      
      ).
      
  • Calculation:

    
    [1][2]
    
    • Acceptance Criteria: Consistent duplicate measurements within ±0.001 g/mL.

Safety & Handling (SDS Summary)

  • Hazard Classification:

    • Skin/Eye Irritant: Avoid direct contact.[1][2]

    • Peroxide Former: Test regularly (every 3-6 months).

  • PPE: Nitrile gloves, safety goggles, lab coat.[1][2]

  • Spill Response: Absorb with inert material (vermiculite/sand).[1][2] Do not use combustible materials (sawdust).[1][2]

  • Disposal: Incineration as organic waste (halogen-free).[1][2]

References

  • MySkinRecipes / Chemical Data. (n.d.). 2,6,10,14-Tetraoxapentadecane Chemical Specifications & Predicted Properties. Retrieved from [1][2]

  • BLD Pharm. (2024).[1][2] Product Analysis: 2,6,10,14-Tetraoxapentadecane (CAS 66226-75-3).[1][2][4][5][6] Retrieved from [1][2]

  • National Institutes of Health (NIH). (2023).[1][2] Cochayuyo (Durvillaea incurvata) Extracts: Metabolite Profiling.[1][2] (Identification of 2,6,10,14-tetraoxapentadecane backbone in natural extracts). Retrieved from

  • Sigma-Aldrich. (2024).[1][2] Catalog Entry: 2,6,10,14-Tetraoxapentadecane.[1][2][3][7][8][9][4][5][6][10] Retrieved from [1][2]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Application of Triethylene Glycol Dimethyl Ether (Triglyme)

A Note on Chemical Nomenclature: This guide addresses the chemical compound commonly known as Triethylene Glycol Dimethyl Ether, or Triglyme. Its formal IUPAC name is 2,5,8,11-Tetraoxadodecane, and its CAS number is 112-...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide addresses the chemical compound commonly known as Triethylene Glycol Dimethyl Ether, or Triglyme. Its formal IUPAC name is 2,5,8,11-Tetraoxadodecane, and its CAS number is 112-49-2. The initial query for "2,6,10,14-Tetraoxapentadecane" does not correspond to a standardly recognized chemical substance and is likely a misnomer for a member of the glyme family, such as Triglyme.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the safe handling, storage, and application of Triethylene Glycol Dimethyl Ether. As a senior application scientist, the following information integrates established safety protocols with practical insights to ensure both experimental integrity and personal safety.

Chemical Identity and Physicochemical Properties

Triethylene glycol dimethyl ether, often referred to as triglyme, is a higher glyme ether valued in various laboratory and industrial applications for its excellent solvent properties and chemical stability.[1] Its utility as a reaction medium in organic synthesis, as well as its presence in some formulations, necessitates a thorough understanding of its characteristics.[1]

Table 1: Physicochemical Properties of Triethylene Glycol Dimethyl Ether

PropertyValue
Molecular Formula C8H18O4
Molecular Weight 178.23 g/mol [1][2]
Appearance Colorless liquid[2][3]
Odor Odorless to mild ether-like[2]
Boiling Point 216 °C (420.8 °F)[2]
Melting Point -45 °C (-49 °F)[2]
Flash Point 113 °C (235.4 °F)[2]
Autoignition Temperature 195 °C (383 °F)[2]
Density 0.986 g/mL at 25 °C[2]
Vapor Density 6.14 (Air = 1)[2]
Vapor Pressure 1.2 mbar @ 20°C[2]
Water Solubility Soluble[2]
log Pow (Octanol/Water Partition Coefficient) -0.48[4]

The chemical structure of Triethylene Glycol Dimethyl Ether is depicted below.

Caption: Chemical structure of Triethylene Glycol Dimethyl Ether.

Hazard Identification and GHS Classification

While Triglyme is a versatile solvent, it is not without hazards. A critical aspect of its risk profile is its potential to form explosive peroxides upon prolonged exposure to air.[5]

GHS Classification:

  • Serious Eye Damage/Eye Irritation: Category 2[3]

  • Reproductive Toxicity: Category 1B[3][6]

Signal Word: Danger[3]

Hazard Statements:

  • H319: Causes serious eye irritation.[3][7]

  • H360: May damage fertility or the unborn child.[3][6]

Precautionary Statements:

  • Prevention:

    • P201: Obtain special instructions before use.[2]

    • P202: Do not handle until all safety precautions have been read and understood.[2]

    • P264: Wash skin thoroughly after handling.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • Response:

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • P308+P313: IF exposed or concerned: Get medical advice/attention.[2]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[7]

  • Storage:

    • P405: Store locked up.[2]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Safe Handling and Storage Protocols

The primary concern when handling and storing Triglyme is the potential for peroxide formation. These peroxides can be explosive, especially when concentrated.

Protocol for Safe Handling:

  • Ventilation: Always handle Triglyme in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber).

    • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Avoid Inhalation and Ingestion: Do not breathe vapors or mists. Do not ingest.[3]

  • Grounding: For transfers of large quantities, ensure containers are properly grounded to prevent static discharge.

  • Peroxide Detection: Before use, especially with previously opened containers, test for the presence of peroxides using peroxide test strips.

Protocol for Safe Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Inert Atmosphere: For long-term storage, it is advisable to store Triglyme under an inert atmosphere, such as nitrogen.[3]

  • Dating and Testing: Containers should be dated upon opening and periodically tested for peroxides.[3] The formation of crystals in the liquid can indicate dangerous levels of peroxidation.[3] In such cases, the container should not be opened and should be handled only by trained professionals for disposal.[3]

  • Incompatible Materials: Store away from strong oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: The substance is combustible.[4] Heating may cause containers to rupture. Hazardous combustion products include carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

The following workflow outlines the steps to be taken in the event of a Triglyme spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate immediate area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material into a suitable container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose report Report the incident dispose->report end Spill Response Complete report->end

Caption: Workflow for responding to a Triglyme spill.

Toxicological and Ecological Information

Toxicological Summary:

  • Acute Toxicity: May be harmful if swallowed.[2]

  • Skin Corrosion/Irritation: May cause skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][7]

  • Germ Cell Mutagenicity: Not classified as a mutagen.

  • Carcinogenicity: Not classified as a carcinogen.

  • Reproductive Toxicity: May damage fertility or the unborn child.[3][6] Animal studies have shown adverse reproductive and fetal effects.[6][8]

  • Specific Target Organ Toxicity (Single Exposure): Not classified.

  • Specific Target Organ Toxicity (Repeated Exposure): Not classified.

  • Aspiration Hazard: Not classified.

Ecological Information:

  • Ecotoxicity: No specific data is readily available, but it is expected to be soluble in water. Large spills should be prevented from entering waterways.

  • Persistence and Degradability: No specific data is readily available.

  • Bioaccumulative Potential: With a low log Pow, significant bioaccumulation is not expected.[4]

Stability and Reactivity

  • Reactivity: Can form explosive peroxides on exposure to air and light.[5]

  • Chemical Stability: Stable under recommended storage conditions (cool, dry, dark, and under an inert atmosphere).[9]

  • Possibility of Hazardous Reactions: Reacts violently with strong oxidants.[4]

  • Conditions to Avoid: Exposure to heat, flames, sparks, and prolonged contact with air.[10]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. Unused product and contaminated materials should be treated as hazardous waste. Do not dispose of down the drain.

References

  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: Triethylene glycol dimethyl ether. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1570 - TRIETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]

  • Nexchem Ltd. (2023). Triethylene Glycol - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Triethylene glycol dimethyl ether, 99% stabilized with 0.01% BHT. Retrieved from [Link]

  • PubChem. (n.d.). 2,6,10,14-Tetramethylheptadecane. Retrieved from [Link]

  • Haz-Map. (n.d.). Triethylene glycol dimethyl ether - Hazardous Agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pentadecane, 2,6,10-trimethyl- - Substance Details. Retrieved from [Link]

  • PubChem. (n.d.). 3,6,9,12-Tetraoxahexadecan-1-ol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2,6,10,14-Tetraoxapentadecane (Tetraglyme) in Organic Synthesis

Introduction: Decoding the Nomenclature and Embracing a Versatile Solvent The compound systematically named 2,6,10,14-tetraoxapentadecane is more commonly and conveniently known in the scientific community as tetraethyle...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Nomenclature and Embracing a Versatile Solvent

The compound systematically named 2,6,10,14-tetraoxapentadecane is more commonly and conveniently known in the scientific community as tetraethylene glycol dimethyl ether, or simply tetraglyme . This nomenclature clarification is crucial for researchers navigating chemical databases and literature. Tetraglyme belongs to a class of aprotic polyether solvents known as glymes, which are prized for their chemical stability, high boiling points, and remarkable ability to solvate metal cations.[1][2][3][4]

Glymes, as a family, are saturated, non-cyclic polyethers that lack free hydroxyl groups, rendering them chemically inert and aprotic.[1][2] Their unique structure, with oxygen atoms positioned at regular intervals, allows them to chelate cations, effectively increasing the reactivity of the corresponding anion.[4] This property makes tetraglyme an invaluable solvent for a wide array of organic transformations, particularly those involving organometallic reagents and reactions requiring elevated temperatures. This guide provides an in-depth exploration of tetraglyme's properties and its practical applications in modern organic synthesis.

Physicochemical Properties of Tetraglyme

The utility of a solvent is intrinsically linked to its physical and chemical properties. Tetraglyme's high boiling point makes it suitable for reactions requiring significant thermal energy, while its polar aprotic nature facilitates the dissolution of a wide range of organic and inorganic compounds.

PropertyValue
Molecular Formula C10H22O5
Molar Mass 222.28 g/mol
Appearance Colorless liquid
Boiling Point 275 °C
Melting Point -29.7 °C
Density 1.006 g/mL at 25 °C
Viscosity 3.295 mPa·s at 20 °C
Flash Point 141 °C
Solubility in Water Miscible
Common Synonyms Tetraglyme, Tetraethylene glycol dimethyl ether, Bis(2-(2-methoxyethoxy)ethyl) ether
(Data compiled from various sources)[1]

Core Applications in Organic Synthesis: The Power of Cation Sequestration

Tetraglyme's efficacy as a solvent stems from its ability to coordinate with metal cations, such as Li+, Na+, K+, and Mg2+. This coordination effectively separates the cation from its counter-anion, generating a "naked" and consequently more reactive anion. This phenomenon is particularly advantageous in reactions that are otherwise sluggish due to strong ion-pairing.

Grignard Reactions

In the formation and subsequent reactions of Grignard reagents (R-MgX), the choice of solvent is critical. While diethyl ether and tetrahydrofuran (THF) are commonly employed, tetraglyme offers distinct advantages, especially for less reactive alkyl or aryl halides. The superior solvating power of tetraglyme for the magnesium cation can accelerate the formation of the Grignard reagent and enhance its nucleophilicity. Furthermore, its high boiling point allows for reactions to be conducted at temperatures exceeding the boiling points of ether or THF, which can be necessary to drive sluggish reactions to completion.[4]

Reactions Involving Alkali Metals and Their Hydrides

Reactions utilizing strong bases such as sodium hydride (NaH) or potassium hydride (KH), as well as those involving alkali metals themselves (e.g., Birch reduction), benefit from tetraglyme as a solvent. Its high stability in the presence of strong bases and its ability to solvate the alkali metal cations lead to increased reaction rates and often cleaner conversions.[4] For instance, in deprotonation reactions with NaH, tetraglyme's coordination with Na+ enhances the basicity of the hydride, facilitating the abstraction of less acidic protons.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting reagents that are soluble in immiscible phases, typically an aqueous phase and an organic phase.[5][6] A phase-transfer catalyst, often a quaternary ammonium salt, facilitates the transport of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs.[7][8][9] Tetraglyme, with its ability to solvate cations and its miscibility with water, can act as an excellent solvent for such reactions, sometimes even obviating the need for a dedicated phase-transfer catalyst by directly solvating the inorganic cation and transporting it into the organic phase. This is particularly effective in liquid-solid PTC systems.[5]

Experimental Protocol: Williamson Ether Synthesis via Phase-Transfer Catalysis in Tetraglyme

This protocol details the synthesis of benzyl phenyl ether from phenol and benzyl chloride, a classic Williamson ether synthesis, utilizing tetraglyme as a solvent and potassium carbonate as the base in a solid-liquid phase-transfer system.

Objective: To demonstrate the utility of tetraglyme in a solid-liquid phase-transfer catalyzed etherification.

Materials:

  • Phenol (99%)

  • Benzyl chloride (99%)

  • Potassium carbonate (anhydrous, powdered)

  • Tetraglyme (anhydrous)

  • Toluene (for workup)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (5.0 g, 53.1 mmol), powdered anhydrous potassium carbonate (11.0 g, 79.6 mmol), and anhydrous tetraglyme (40 mL).

  • Addition of Reagent: While stirring the mixture, add benzyl chloride (6.7 g, 52.9 mmol) dropwise at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 120 °C using a heating mantle. Maintain this temperature and vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add deionized water (50 mL) to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract with toluene (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude benzyl phenyl ether can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Tetraglyme as Solvent: Its high boiling point allows the reaction to be conducted at an elevated temperature, accelerating the rate of this SN2 reaction. Its ability to solvate the potassium cation (K+) from the solid potassium carbonate enhances the nucleophilicity of the phenoxide anion in the organic phase.

  • Anhydrous Potassium Carbonate: The use of a solid, anhydrous base creates a solid-liquid PTC system. Powdering the K2CO3 increases its surface area, facilitating the reaction.

  • Toluene for Extraction: Toluene is a suitable non-polar solvent for extracting the relatively non-polar product from the aqueous phase.

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed mechanism for the solid-liquid phase-transfer catalysis facilitated by tetraglyme.

PTC_Mechanism cluster_organic Organic Phase (Tetraglyme) cluster_solid Solid Phase Phenol Ph-OH Phenoxide Ph-O⁻ Phenol->Phenoxide + K⁺[Tetraglyme] Product Ph-O-Bn Phenoxide->Product + Bn-Cl BenzylChloride Bn-Cl KCl K⁺Cl⁻ (precipitate) K_Tetraglyme K⁺[Tetraglyme] (solvated) Product->K_Tetraglyme Regenerates K⁺[Tetraglyme] K2CO3 K₂CO₃ (solid) K2CO3->K_Tetraglyme Solvation K_Tetraglyme->Phenol Deprotonation

Caption: Solid-liquid PTC mechanism in tetraglyme.

Safety and Handling

While glymes are generally less volatile than many common organic solvents, appropriate safety precautions must always be observed.[1][2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling tetraglyme.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Peroxide Formation: Like other ethers, tetraglyme can form explosive peroxides upon prolonged exposure to air and light. It is recommended to test for the presence of peroxides before heating or distilling. The addition of a stabilizer like butylated hydroxytoluene (BHT) can inhibit peroxide formation.[4]

  • Toxicity: Some lower molecular weight glymes have shown reproductive and developmental toxicity in animal studies.[1] While tetraglyme is a higher molecular weight glyme, it is prudent to handle it with care and minimize exposure.

  • Disposal: Dispose of tetraglyme and related waste in accordance with local, state, and federal regulations.

Conclusion: An Indispensable Tool for the Modern Chemist

2,6,10,14-Tetraoxapentadecane, or tetraglyme, is a highly versatile and effective polar aprotic solvent with a unique set of properties that make it an excellent choice for a variety of challenging organic transformations. Its high thermal stability, chemical inertness, and exceptional cation-solvating ability provide chemists with a powerful tool to enhance reaction rates, improve yields, and enable transformations that are difficult to achieve in other common solvents. By understanding the principles behind its function and adhering to safe handling practices, researchers can fully leverage the benefits of tetraglyme in the pursuit of novel chemical entities and more efficient synthetic routes.

References

  • Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, [Link][1][2]

  • TETRAETHYLENE GLYCOL DIMETHYL ETHER. Ataman Kimya, [Link]

  • Tetraglyme Supplier | 143-24-8. Silver Fern Chemical, Inc., [Link][3]

  • High-performance solvents. IC/Unicamp, [Link][4]

  • Phase-Transfer Catalysis (PTC). Macmillan Group, [Link][7]

  • Phase Transfer Catalysts for Polymers | Catana™ PTC. SACHEM, Inc., [Link][8]

  • Phase-Transfer Catalyst (PTC). Chem-Station Int. Ed., [Link][9]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica – Drug Research, [Link][5]

  • Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Physical Sciences, [Link][6]

Sources

Application

Application Note &amp; Protocol: The Strategic Use of 2,6,10,14-Tetraoxapentadecane in the Synthesis of Perfluorinated Ethers

Executive Summary Perfluorinated ethers are a cornerstone of modern materials science and pharmacology, prized for their unique properties including high thermal stability, chemical inertness, and specific biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perfluorinated ethers are a cornerstone of modern materials science and pharmacology, prized for their unique properties including high thermal stability, chemical inertness, and specific biological activities. However, their synthesis is often hampered by the challenges inherent in carbon-fluorine bond formation, particularly the low reactivity of common nucleophilic fluoride sources. This guide provides an in-depth exploration of 2,6,10,14-tetraoxapentadecane, commonly known as tetraglyme, as a pivotal component in overcoming these synthetic hurdles. We will dissect its mechanistic role as a phase-transfer agent and provide detailed, field-proven protocols for its application, enabling researchers to leverage its capabilities for the efficient synthesis of advanced perfluorinated ether structures.

The Challenge in Nucleophilic Fluorination

The construction of perfluorinated ethers frequently relies on nucleophilic substitution reactions, such as the Williamson ether synthesis or halogen-exchange (Halex) reactions.[1][2] The ideal fluoride source would be an inexpensive, stable, and safe alkali metal fluoride like potassium fluoride (KF). However, the direct use of KF in organic solvents is notoriously inefficient. This inefficiency stems from two primary factors:

  • Low Solubility: The high lattice energy of salts like KF makes them poorly soluble in the nonpolar or moderately polar aprotic solvents typically required for SN2 reactions.[2]

  • Low Nucleophilicity: Even if partially dissolved, the fluoride anion remains tightly associated with its counter-ion (K⁺) in an ion pair. This strong electrostatic interaction shields the fluoride's negative charge, severely diminishing its nucleophilicity and rendering it a poor reactant.[3]

Overcoming this requires a method to both solubilize the fluoride salt and "activate" the fluoride anion by separating it from its cation.

2,6,10,14-Tetraoxapentadecane (Tetraglyme): An Acyclic Crown Ether Analogue

2,6,10,14-Tetraoxapentadecane (tetraglyme) is a high-boiling, polar aprotic solvent belonging to the glyme family of ethers. Its true power in fluorination chemistry lies in its structural and electronic properties. The linear polyether backbone contains five oxygen atoms whose lone pairs of electrons can effectively chelate or "wrap around" alkali metal cations, most notably potassium (K⁺).

This sequestration of the cation by tetraglyme provides two critical advantages:

  • Enhanced Solubility: The exterior of the [K⁺⊂Tetraglyme] complex is lipophilic, allowing the entire ion pair to dissolve readily in the organic reaction medium.

  • Anion Activation: By encapsulating the K⁺ cation, tetraglyme effectively isolates it from the fluoride anion (F⁻). This generates a "naked" or "bare" fluoride anion, which is a significantly more potent nucleophile, dramatically accelerating the rate of nucleophilic substitution.[3][4]

This mechanism is analogous to that of more expensive and complex crown ethers, making tetraglyme a cost-effective and highly practical choice for phase-transfer catalysis in both lab-scale and industrial applications.[4][5]

Mechanism of Cation Sequestration and Anion Activation

G cluster_organic Organic Phase K_solid K⁺ F_solid F⁻ Complex [K⁺⊂Tetraglyme] Complex K_solid->Complex Solubilization Tetraglyme Tetraglyme (2,6,10,14-Tetraoxapentadecane) Tetraglyme->Complex Chelation F_naked "Naked" F⁻ Anion (Highly Nucleophilic) Substrate R-X (e.g., Chloromethyl Ether) F_naked->Substrate SN2 Attack Product R-F (Perfluorinated Ether) Substrate->Product

Caption: Cation sequestration by Tetraglyme to generate a highly reactive "naked" fluoride anion.

Application Protocol: Synthesis of a Difluoroalkyl Perfluoroalkyl Ether

This protocol is adapted from state-of-the-art methodology demonstrating the halo-perfluoroalkoxylation of gem-difluoroalkenes, where glymes are critical for generating a stable and reactive perfluoroalkoxide nucleophile.[6] This serves as an exemplary case for the synthesis of complex perfluorinated ethers.

Objective: To synthesize 1-(1-bromo-2-((perfluoropropan-2-yl)oxy)-1,1-difluoroethyl)-4-chlorobenzene.

Materials & Reagents
Reagent/MaterialM.W.AmountMolesNotes
1-Chloro-4-(1,1-difluorovinyl)benzene174.57175 mg1.0 mmolSubstrate
Perfluoropropan-2-one166.02183 mg1.1 mmolPrecursor
Potassium Fluoride (KF)58.1070 mg1.2 mmolFluoride Source (spray-dried)
2,6,10,14-Tetraoxapentadecane 222.283.0 mL-Solvent/Catalyst
N-Bromosuccinimide (NBS)177.98214 mg1.2 mmolBromine Source
Anhydrous Schlenk Flask (25 mL)-1-Inert atmosphere
Magnetic Stirrer & Stir Bar-1--

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Perfluorinated carbonyl compounds can be toxic; handle with care.

  • Potassium fluoride is toxic upon ingestion or inhalation; wear appropriate PPE (gloves, safety glasses, lab coat).

  • NBS is a lachrymator and irritant.

Experimental Workflow Diagram

G start Start setup 1. Assemble dry glassware under N2 atmosphere. add_solids 2. Add KF and perfluoropropan-2-one. add_glyme 3. Add Tetraglyme (3.0 mL) and stir for 15 min at RT. gen_alkoxide In Situ Generation of Potassium Perfluoroalkoxide add_substrate 4. Add gem-difluoroalkene substrate. add_glyme->add_substrate Formation of nucleophile in Tetraglyme solution add_nbs 5. Add NBS in one portion. add_substrate->add_nbs react 6. Stir at room temperature for 12 hours. add_nbs->react quench 7. Quench with saturated Na2S2O3 solution. react->quench extract 8. Extract with Ethyl Acetate (3x 15 mL). quench->extract dry_purify 9. Dry (Na2SO4), filter, concentrate, and purify via column chromatography. extract->dry_purify end End Product dry_purify->end

Caption: Step-by-step workflow for the synthesis of a perfluorinated ether using Tetraglyme.

Step-by-Step Protocol
  • Reaction Setup: Place a magnetic stir bar into a 25 mL Schlenk flask. Dry the flask thoroughly with a heat gun under vacuum and backfill with dry nitrogen gas. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Addition: To the flask, add spray-dried potassium fluoride (70 mg, 1.2 mmol) and perfluoropropan-2-one (183 mg, 1.1 mmol).

    • Causality Note: Anhydrous, high-surface-area KF is crucial for maximizing the solid-liquid phase transfer. Perfluoropropan-2-one reacts with the "naked" fluoride to form the potassium perfluoropropoxide nucleophile in situ.

  • Solvent and Nucleophile Generation: Add 2,6,10,14-tetraoxapentadecane (3.0 mL) via syringe. Stir the resulting suspension vigorously at room temperature (approx. 25°C) for 15 minutes.

    • Causality Note: This step allows the tetraglyme to complex the K⁺ ions, dissolving the KF and facilitating the formation of the highly nucleophilic perfluoroalkoxide.[6]

  • Substrate Addition: Add 1-chloro-4-(1,1-difluorovinyl)benzene (175 mg, 1.0 mmol) to the reaction mixture.

  • Halogen Source Addition: Carefully add N-Bromosuccinimide (NBS) (214 mg, 1.2 mmol) in one portion.

    • Causality Note: The perfluoroalkoxide attacks the electron-deficient double bond of the difluoroalkene. The resulting carbanion is then trapped by the electrophilic bromine from NBS.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by taking small aliquots.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure perfluorinated ether product.

Conclusion

2,6,10,14-Tetraoxapentadecane is more than a simple solvent; it is a powerful enabling tool in modern organofluorine chemistry. By acting as a highly effective and economical phase-transfer catalyst, it overcomes the fundamental kinetic barriers associated with using alkali metal fluorides. Its ability to generate potent "naked" fluoride or fluoroalkoxide nucleophiles in solution provides chemists with a reliable and scalable method for the synthesis of complex perfluorinated ethers. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to innovate in the fields of pharmaceuticals, agrochemicals, and advanced materials.

References

  • Shi, X., Shi, H., Wu, H., & Shen, H. (2018). Synthesis of novel perfluoroalkyl ether derivatives. Research on Chemical Intermediates, 44, 4145–4155.
  • Landi, J. J., & Sievert, A. C. (1999). Method for synthesizing sevoflurane and an intermediate thereof. U.S. Patent No. 6,100,434.
  • Champagne, P. A., & Lectka, T. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society, 144(12), 5256–5269. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Moghimi, A., Vojdani, M., Banan, A. R., Mollaei, A., Mahmoodian, M., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian journal of pharmaceutical research : IJPR, 14(3), 733–738. Available at: [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Shimizu, R., Egami, H., & Hamashima, Y. (2024). Halo-perfluoroalkoxylation of gem-difluoroalkenes with short-lived alkali metal perfluoroalkoxides in triglyme. Nature Communications, 15(1), 4429. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Available at: [Link]

  • Landini, D., & Maia, A. (2023). Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. Molecules, 28(5), 2210. Available at: [Link]

  • Vershilova, S.V., Kornilov, V.V., Tsyrulnikova, A.S., Popova, L.M., & Lebedeva, N.V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. Available at: [Link]

  • Patel, N. R., & Raje, A. P. (2014). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. WIT Transactions on Engineering Sciences, 88, 225-233. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,6,10,14-Tetraoxapentadecane (Tetraglyme) Applications

Answering the user's request. Welcome to the technical support guide for 2,6,10,14-Tetraoxapentadecane, commonly known as tetraglyme or TEGDM. This resource is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Welcome to the technical support guide for 2,6,10,14-Tetraoxapentadecane, commonly known as tetraglyme or TEGDM. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes when using this versatile, high-boiling point aprotic solvent. This guide provides field-proven insights and detailed protocols to help you troubleshoot issues and optimize your synthetic procedures.

Troubleshooting Guide: Enhancing Reaction Yield & Purity

This section addresses specific problems encountered during experiments involving tetraglyme. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Q1: My reaction yield is consistently low or non-existent, especially with organometallic reagents. What are the primary solvent-related factors to investigate?

Low yields in reactions sensitive to protic impurities, such as those involving Grignard reagents, organolithiums, or metal hydrides, are very often traced back to the purity of the tetraglyme used.

Primary Cause: Trace Impurities The most common culprits are water and alcohol impurities within the solvent.[1][2] Tetraglyme is hygroscopic and will absorb atmospheric moisture. Furthermore, manufacturing processes can leave residual alcohol impurities that are difficult to remove due to the solvent's high boiling point.[1]

  • Causality (Expertise): Organometallic reagents are potent bases and nucleophiles. Water (H₂O) will rapidly protonate and quench these reagents, rendering them inactive. Similarly, alcohols (R-OH) will react to destroy the reagent and generate undesired alkoxide side products. Even parts-per-million (ppm) levels of these impurities can stoichiometrically consume your valuable reagents and catalysts, leading to drastically reduced or zero yield.[1]

Troubleshooting Workflow:

G start Low Yield Observed check_solvent Step 1: Verify Solvent Purity start->check_solvent kf_test Karl Fischer Titration (H₂O < 10 ppm?) check_solvent->kf_test purify Step 2: Purify Tetraglyme (Protocol Below) kf_test->purify No check_reagents Step 3: Evaluate Reagents & Setup kf_test->check_reagents Yes retest Re-run Reaction with Purified Solvent purify->retest success Yield Improved retest->success reagent_purity Hygroscopic Reagents Properly Dried? Glassware Flame-Dried? check_reagents->reagent_purity optimize Step 4: Optimize Reaction Conditions reagent_purity->optimize Yes fail Issue Persists reagent_purity->fail No (Address Handling) optimize->fail Consult Further

Caption: Troubleshooting workflow for low-yield reactions in tetraglyme.

Recommended Action: Before use in any moisture-sensitive reaction, tetraglyme must be rigorously dried. Commercial "anhydrous" grades can still absorb moisture after opening. The most effective method for laboratory-scale work is distillation from a potent drying agent.

Q2: I've dried my tetraglyme, but my reaction is still sluggish and gives a complex mixture of side products. What else could be wrong?

If water and alcohols have been rigorously excluded, the next factors to consider are peroxide contamination and the intrinsic reactivity of the solvent itself under your specific reaction conditions.

1. Peroxide Formation Like other ethers, tetraglyme can form explosive peroxides upon prolonged storage in the presence of air and light.[3]

  • Causality (Expertise): Peroxides are oxidizing agents and can initiate unwanted radical side reactions. These parallel reaction pathways consume starting materials and generate impurities that complicate purification and reduce the yield of the desired product. The presence of peroxides can be particularly detrimental to sensitive catalysts and organometallic species.

2. Solvent Reactivity with Strong Bases While generally stable, the ether linkages in tetraglyme are not completely inert to very strong bases.

  • Causality (Expertise): Highly reactive organolithium reagents, such as t-butyllithium, can deprotonate the C-H bonds adjacent to the oxygen atoms.[4] This can lead to subsequent β-elimination and solvent degradation, consuming your reagent and introducing reactive fragments into the mixture.[4] This is typically less of a problem with less basic Grignard reagents.

Recommended Actions:

  • Peroxide Test: Always test for peroxides before distilling or heating tetraglyme. This can be done with commercial peroxide test strips or by adding a potassium iodide (KI) solution; a yellow/brown color indicates the presence of peroxides.

  • Peroxide Removal: If peroxides are present, they can be removed by passing the solvent through a column of activated alumina or by treating it with a reducing agent like sodium metabisulfite.

  • Reagent Choice: For reactions requiring extremely strong bases, consider if a non-etheral solvent is more appropriate or if a less reactive glyme could be used.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of tetraglyme that make it an advantageous solvent?

Tetraglyme (TEGDM) is favored for several reasons, stemming from its unique molecular structure.[4][5]

PropertyValueAdvantage in Reactions
Boiling Point 275 °CAllows for a wide operational temperature range, making it ideal for reactions requiring high heat.[5]
Solvating Ability HighThe five oxygen atoms act as Lewis bases, effectively chelating and solvating metal cations (e.g., Li⁺, Na⁺, Mg²⁺), which can enhance the reactivity of the associated anion and solubilize inorganic salts.[4]
Polarity Polar AproticIt is a polar solvent that lacks acidic protons, making it compatible with strong bases and nucleophiles.[5]
Stability HighIt possesses excellent chemical and thermal stability, resisting degradation under many reaction conditions.[4][5][6]
Miscibility HighGenerally miscible with water and many common organic solvents.[4]
Q2: What is the definitive protocol for preparing anhydrous tetraglyme for sensitive applications?

For reactions that are intolerant of moisture, such as those in organometallic chemistry or certain polymerizations, a rigorous drying procedure is mandatory. Distillation over sodium/benzophenone is the gold standard.

Experimental Protocol: Preparation of Anhydrous Tetraglyme

Safety Notice: This procedure involves metallic sodium, a highly reactive and flammable material, and the heating of flammable liquids. A proper risk assessment must be performed. This should be conducted in a certified chemical fume hood, away from water sources, and with a Class D fire extinguisher available.

Materials:

  • Tetraglyme (pre-dried over 3Å molecular sieves is recommended)

  • Sodium metal (in mineral oil)

  • Benzophenone

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Distillation apparatus (oven or flame-dried)

  • Schlenk flask or other suitable container for storage

Step-by-Step Methodology:

  • Pre-Drying (Optional but Recommended): Store the tetraglyme over activated 3Å molecular sieves for at least 48 hours. This removes the bulk of the water and lessens the initial reactivity with sodium.[1]

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried in an oven (>120 °C) or by flame-drying under an inert gas stream.

  • Initial Charge: Add the pre-dried tetraglyme and a magnetic stir bar to the distillation flask.

  • Sodium Addition: Under a stream of inert gas, carefully add small chunks of sodium metal (cut to remove the oxidized outer layer). Use approximately 3-5 g of sodium per liter of solvent.

  • Indicator Addition: Add a small amount of benzophenone (approx. 0.5 g/L).

  • Refluxing: Gently heat the mixture to reflux under a positive pressure of inert gas.

  • Endpoint Indication: The solution will turn a deep blue or purple color. This indicates the formation of the sodium benzophenone ketyl radical anion. This radical is highly reactive with water and oxygen. The persistence of this blue/purple color signifies that the solvent is anhydrous and free of oxygen. If the color fades, more sodium may be required.

  • Distillation: Once the deep blue/purple color is stable, distill the solvent directly into a flame-dried Schlenk flask under inert gas. NEVER DISTILL TO DRYNESS , as this can concentrate explosive peroxides. Always leave a small amount of solvent in the distillation flask.

  • Storage: Store the freshly distilled, anhydrous tetraglyme in the Schlenk flask over activated molecular sieves and under an inert atmosphere. It is best used within a few days.[7]

Q3: How should I properly handle and store hygroscopic reagents that will be used in tetraglyme?

The success of a reaction in anhydrous tetraglyme is equally dependent on the dryness of the reagents.

  • Causality (Expertise): Hygroscopic (water-attracting) solid reagents, such as lithium chloride or zinc chloride, will readily absorb atmospheric moisture. Adding a "wet" reagent to your carefully dried solvent will negate all purification efforts.

Best Practices for Handling:

  • Drying: Dry solid reagents in a vacuum oven at an appropriate temperature before use. For highly sensitive materials, drying from a molten state under high vacuum may be necessary.

  • Inert Atmosphere Transfer: Whenever possible, handle and weigh hygroscopic reagents inside a glovebox. If a glovebox is not available, use a Schlenk line and an inert gas "positive pressure" transfer technique.

  • Storage: Store hygroscopic materials in a desiccator containing an active drying agent (e.g., Drierite, P₂O₅).[8] For highly sensitive materials, storage inside a glovebox is preferred. Sealing container lids with parafilm can also help minimize moisture ingress during brief openings.[9]

G reagent Hygroscopic Reagent storage Storage (Glovebox or Desiccator) reagent->storage drying Drying (Vacuum Oven) storage->drying transfer Transfer (Inert Atmosphere) drying->transfer reaction Addition to Anhydrous Tetraglyme Reaction transfer->reaction

Caption: Workflow for handling hygroscopic reagents.

References

  • Chen, Z. et al. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. Frontiers in Chemistry, 10, 966332. Available at: [Link]

  • Chen, Z. et al. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Tetraglyme. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Tetraethylene glycol dimethyl ether. Available at: [Link]

  • Ataman Kimya. (n.d.). TETRAETHYLENE GLYCOL DIMETHYL ETHER. Available at: [Link]

  • Ue, M. et al. (2016). Thermal and Electrochemical Stability of Tetraglyme–Magnesium Bis(trifluoromethanesulfonyl)amide Complex: Electric Field Effect of Divalent Cation on Solvate Stability. The Journal of Physical Chemistry C, 120(2), 853-859. Available at: [Link]

  • Organic Syntheses. (n.d.). Purification of Tetrahydrofuran. Available at: [Link]

  • Shu, C. et al. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 12(6), 539. Available at: [Link]

  • Lagerwall, J. P. F. et al. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]

  • Zhao, H. et al. (2015). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Advances, 5(15), 11435-11467. Available at: [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Available at: [Link]

  • Ramirez, R. D. G. et al. (2018). BRIEF STUDY ON THE DECOMPOSITION OF TETRAETHYLENE GLYCOL DIMETHYL ETHER (TEGDME) SOLVENT IN THE PRESENCE OF Li2O2 AND H2O2. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Phase Separation with 2,6,10,14-Tetraoxapentadecane

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for 2,6,10,14-Tetraoxapentadecane. This document serves as a comprehensive guide to understandi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 2,6,10,14-Tetraoxapentadecane. This document serves as a comprehensive guide to understanding and resolving common phase separation issues encountered during experimental work. 2,6,10,14-Tetraoxapentadecane is a polyether, a class of polymers known for their unique solubility characteristics and surfactant-like properties. A structurally similar and well-studied analogue is Tetraethylene glycol dimethyl ether (tetraglyme), also known as 2,5,8,11,14-Pentaoxapentadecane[1][2]. The principles governing the phase behavior of such polyethers are well-established and will be applied throughout this guide to provide a robust framework for troubleshooting.

Phase separation, the demixing of a solution into two or more distinct phases, can be a significant challenge in formulation science[3]. This guide is designed to provide you, the Senior Application Scientist, with the expertise to diagnose the root causes of these issues and implement effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My clear aqueous solution of 2,6,10,14-Tetraoxapentadecane turned cloudy upon heating. What is happening?

Answer:

This phenomenon is a classic example of temperature-induced phase separation, commonly referred to as reaching the Cloud Point or Lower Critical Solution Temperature (LCST) [4][5]. Unlike many solutes that become more soluble at higher temperatures, non-ionic surfactants and polymers with polyoxyethylene chains, such as 2,6,10,14-Tetraoxapentadecane, can exhibit inverse temperature-solubility[4].

The Underlying Mechanism:

At lower temperatures, the ether oxygens in the polyether backbone form hydrogen bonds with water molecules, leading to hydration and dissolution. As the temperature increases, the kinetic energy of the system rises, disrupting these hydrogen bonds. This "dehydration" of the polymer chains makes them less hydrophilic, causing them to aggregate and separate from the aqueous phase, resulting in the observed cloudiness[6][7]. This process is typically reversible upon cooling[8].

cluster_0 Low Temperature (Below Cloud Point) cluster_1 High Temperature (Above Cloud Point) Polyether_Low Hydrated Polyether Chain (Soluble) Water_Low Water Molecules Polyether_Low->Water_Low Hydrogen Bonding Solution_Low Clear, Homogeneous Solution Heat Increase Temperature Solution_Low->Heat Polyether_High Dehydrated Polyether Chain (Aggregated) Water_High Water Molecules Polyether_High->Water_High Disrupted H-Bonds Solution_High Cloudy, Phase-Separated Mixture Cool Decrease Temperature Solution_High->Cool Reversible Heat->Solution_High Cool->Solution_Low Reversible

Caption: Mechanism of Cloud Point Phase Separation.

Troubleshooting Protocol:

  • Determine the Cloud Point:

    • Prepare a dilute aqueous solution (e.g., 1% w/v) of 2,6,10,14-Tetraoxapentadecane.

    • Place the solution in a temperature-controlled water bath with a thermometer and a light source for visual inspection.

    • Slowly increase the temperature (e.g., 1°C per minute) while stirring gently.

    • The temperature at which the solution first becomes turbid is the cloud point[9].

  • Operational Adjustments:

    • Ensure that all processing and storage temperatures for your formulation remain below the determined cloud point.

    • If elevated temperatures are required for other formulation steps (e.g., dissolving other components), consider adding 2,6,10,14-Tetraoxapentadecane during a final, cooler step.

  • Formulation Modification:

    • The cloud point can be adjusted by adding certain excipients. For instance, the addition of glycols can often increase the cloud point, while some salts will lower it[6]. See Issue 2 for more details on salt effects.

Issue 2: My formulation containing 2,6,10,14-Tetraoxapentadecane and electrolytes has separated. What is the cause?

Answer:

The addition of electrolytes (salts) to an aqueous solution of a polyether can induce phase separation through a phenomenon known as the "salting-out" effect .

The Underlying Mechanism:

Ions from the dissolved salt are highly effective at structuring water molecules around themselves for hydration. This process can "steal" water molecules that were previously hydrating the polyether chains. With reduced hydration, the polyether becomes less soluble and separates from the solution[10]. The effectiveness of different ions in causing this effect often follows the Hofmeister series. Generally, ions with a high charge density are more effective at salting out.

Conversely, in some highly concentrated non-aqueous systems like ionic liquids, a "salting-in" effect can occur, where the addition of salt can paradoxically increase polyether solubility[11]. However, in typical aqueous drug formulations, salting-out is the more common issue.

Start Stable Polyether Solution Add_Salt Add Electrolytes (Salts) Start->Add_Salt Hydration Ions compete for water molecules, stripping hydration layer from polyether Add_Salt->Hydration Solubility_Decrease Polyether solubility decreases Hydration->Solubility_Decrease Phase_Separation Phase Separation Occurs Solubility_Decrease->Phase_Separation Start Stable Multi-component Formulation at Optimal pH pH_Shift pH Shift (Acidic or Basic) Start->pH_Shift Path1 API / Excipient Solubility Change pH_Shift->Path1 Path2 Change in Charge of Other Polymers/Surfactants pH_Shift->Path2 Path3 Chemical Degradation of Components pH_Shift->Path3 Result1 Precipitation Path1->Result1 Result2 Altered Intermolecular Interactions Path2->Result2 Result3 Formation of Insoluble Degradants Path3->Result3 Instability Overall Formulation Instability / Phase Separation Result1->Instability Result2->Instability Result3->Instability

Caption: Indirect Effects of pH on Formulation Stability.

Troubleshooting Protocol:

  • Measure and Monitor pH: Always measure the initial and final pH of your formulation. Monitor it during stability studies to check for any drift.

  • Assess pH-Sensitivity of Individual Components: Review the technical data for each component in your formulation. Identify any with pKa values near your formulation's pH.

  • Conduct a pH-Stability Study:

    • Prepare your formulation at a range of pH values (e.g., pH 4, 6, 7, 8, 9) using appropriate buffer systems.

    • Observe these samples over time for any signs of instability (cloudiness, precipitation, separation). This will help you identify the optimal pH range for stability.

  • Utilize Buffering Agents: If you identify an optimal pH range, incorporate a biocompatible buffer system into your formulation to maintain the pH within that range.

References

  • Akinari, N., et al. (2015). "LCST-Type Phase Separation of Poly[poly(ethylene glycol) methyl ether methacrylate]s in Hydrofluorocarbon." PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). "Polymer Analysis/Characterization." Available at: [Link]

  • Tominaga, Y., & Ohtake, K. (2025). "Unusual Polyether Dissolution in Salt-Concentrated Ionic Liquid Electrolytes: Application to High-Performance Ion Gels for Lithium-Ion Batteries." ACS Applied Polymer Materials. Available at: [Link]

  • Sawamoto, M., et al. (2015). "LCST-Type Phase Separation of Poly[poly(ethylene glycol) methyl ether methacrylate]s in Hydrofluorocarbon." ACS Macro Letters. Available at: [Link]

  • Vardan, V. (2024). "Influence of pH on the Stability of Pharmaceutical Compounds in Japan." ResearchGate. Available at: [Link]

  • Stepan Company. (2018). "Nonionic Surfactant Cloud Point." YouTube. Available at: [Link]

  • Wikipedia. "Tetraethylene glycol dimethyl ether." Available at: [Link]

  • Lee, J., et al. "Lower critical solution temperature (LCST) phase separation of glycol ethers for forward osmotic control." RSC Publishing. Available at: [Link]

  • MDPI. (2021). "Opportunities and Challenges with Polyalkylene Glycol for Engine Oil Application." Available at: [Link]

  • National Institutes of Health (NIH). (2020). "The Impact of Absorbed Solvent on the Performance of Solid Polymer Electrolytes for Use in Solid-State Lithium Batteries." Available at: [Link]

  • Machinery Lubrication. "Polyalkylene Glycol Synthetic PAG Oil Explained." Available at: [Link]

  • Ginzburg, A., et al. (2025). "Analytical Solutions for Characterization of the Chemical Composition Distribution of Linear Low-Density Polyethylene: Leveraging Structure Retention Relationships and Relative Energy Density." ResearchGate. Available at: [Link]

  • METTLER TOLEDO. "Cloud Point of Non-ionic Surfactants." Available at: [Link]

  • PCC Group. (2025). "HLB - what is it? Hydrophilic-lipophilic balance." Available at: [Link]

  • PCI Magazine. (2022). "How Does pH Impact the Polymerization of Functional Monomers?" Available at: [Link]

  • ResearchGate. (2025). "The Effect of Low-Molecular-Weight Polyethylene Glycol (PEG) Plasticizers on the Transport Properties of Lithium Fluorosulfonimide Ionic Melt Electrolytes." Available at: [Link]

  • ResearchGate. (2025). "Effect of pH on the performance of polyamide/polyacrylonitrile based thin film composite membranes." Available at: [Link]

  • NIST. "Pentadecane, 2,6,10,14-tetramethyl-." NIST WebBook. Available at: [Link]

  • ResearchGate. (2025). "LCST-Type Phase Separation of Poly[poly(ethylene glycol) methyl ether methacrylate]s in Hydrofluorocarbon." Available at: [Link]

  • ACS Symposium Series. (2018). "Chromatographic Separation of Polymers." Available at: [Link]

  • Wikipedia. "Cloud point." Available at: [Link]

  • ResearchGate. (2025). "Lower Critical Solution Temperature (LCST) Phase Behavior of Poly(ethylene oxide) in Ionic Liquids." Available at: [Link]

  • ResearchGate. (2013). "“True” Hydrophilic-Lipophilic Balance of Polyoxyethylene Fatty Acid Esters Nonionic Surfactants." Available at: [Link]

  • STLE. "Understanding Polyalkylene Glycols (And Where to Apply Them)." Available at: [Link]

  • Ibis Scientific, LLC. (2025). "The Impact of pH on Chemical Stability in Lab Experiments." Available at: [Link]

  • MDPI. (2020). "Effects of Inorganic Salts on Phase Separation in Aqueous Solutions of Poly(ethylene glycol)." Available at: [Link]

  • PubChem. "Tetraglyme." Available at: [Link]

  • Cheméo. "Chemical Properties of Heptadecane, 2,6,10,14-tetramethyl- (CAS 18344-37-1)." Available at: [Link]

  • YouTube. (2014). "Solubility and Electrolytes." Available at: [Link]

  • J R Hess Company, Inc. "A Quick Look at 'Cloud Point'." Available at: [Link]

  • Chorus. (2024). "Polyalkylene Glycol Explained: Basic Facts And Uses." Available at: [Link]

  • MDPI. (2024). "Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins." Available at: [Link]

  • University of Washington. "Lower Critical Solution Temperatures of PEG-PPG Polyurethanes." Available at: [Link]

  • IJSER. "Thermodynamic of Clouding Behavior of Non-ionic Surfactant, Polyoxyethylene (10) Cetyl Ether (Brij-56) With and Without." Available at: [Link]

  • Semantic Scholar. "LCST-Type Phase Separation of Poly[poly(ethylene glycol) methyl ether methacrylate]s in Hydrofluorocarbon." Available at: [https://www.semanticscholar.org/paper/LCST-Type-Phase-Separation-of-Poly-poly(ethylene-Akinari-Yusa/663c7b3967d79b422453e1858a2d1d491c629227]([Link]

  • PubChem. "2,6,10,14-Tetramethyloctadecane." Available at: [Link]

  • MDPI. "Opportunities and Challenges with Polyalkylene Glycol for Engine Oil Application." Available at: [Link]

  • Scribd. "Influence of PH On The Stability of Pharmaceutical." Available at: [Link]

  • SlideShare. "Hydrophilic-Lipophilic Balance (HLB)." Available at: [Link]

  • Taylor & Francis. "Phase separation – Knowledge and References." Available at: [Link]

  • PubMed. (2014). "The effect of low-molecular-weight poly(ethylene glycol) (PEG) plasticizers on the transport properties of lithium fluorosulfonimide ionic melt electrolytes." Available at: [Link]

  • MDPI. "Mechanism of Phase Separation in Aqueous Two-Phase Systems." Available at: [Link]

  • Taylor & Francis. "Hydrophilic-lipophilic balance – Knowledge and References." Available at: [Link]

  • East Harbour Group. "TETRAETHYLENE GLYCOL DIMETHYL EITHER TEGDME." Available at: [Link]

  • PubChem. "2,6,10,14,18,22-Tetracosahexaene." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation of 2,6,10,14-Tetraoxapentadecane Under High Voltage

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the behavior of 2,6,10,14-Tetraoxapentadecane and similar polyether compounds under high voltage stres...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the behavior of 2,6,10,14-Tetraoxapentadecane and similar polyether compounds under high voltage stress. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of your experiments. Our focus is on explaining the causal mechanisms behind the degradation phenomena to empower you to make informed decisions in your research.

Section 1: Understanding the Fundamentals

What is 2,6,10,14-Tetraoxapentadecane?

2,6,10,14-Tetraoxapentadecane is a linear polyether with the molecular formula C₁₁H₂₄O₄. Its structure consists of a fifteen-atom backbone, where four oxygen atoms are interspersed within a carbon chain. This structure is characteristic of the glyme (glycol ether) family of compounds.

Glymes are noted for their excellent chemical and thermal stability, wide liquid range, and ability to solvate cations, making them valuable as solvents in electrochemistry, organometallic reactions, and as functional fluids.[1][2] However, under the extreme conditions imposed by high voltage, their chemical inertness can be compromised.

How Does High Voltage Induce Degradation?

When a dielectric material like 2,6,10,14-Tetraoxapentadecane is subjected to a sufficiently high electric field, it can lead to a phenomenon known as corona discharge or partial discharge. This is not a complete electrical breakdown but a localized plasma that forms in regions of high electrical stress, such as near sharp points on electrodes.

This plasma is a chemically reactive environment containing:

  • High-energy electrons and ions.

  • Reactive neutral species (e.g., ozone, hydroxyl radicals if moisture is present).

  • UV radiation.

These reactive species can initiate a cascade of chemical reactions, leading to the degradation of the polyether backbone.[3][4] The process typically involves free-radical chain reactions, including initiation, propagation, and termination steps, ultimately cleaving the stable C-O and C-C bonds of the molecule.[5]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues and questions that arise during the experimental investigation of polyether degradation under high voltage.

Q1: My initially clear 2,6,10,14-Tetraoxapentadecane sample has turned yellow or brown after high voltage exposure. What is causing this discoloration?

A1: The discoloration is a common indicator of chemical degradation. It is primarily caused by two factors:

  • Formation of Carbonyl Groups: The high-energy environment of the corona discharge, especially in the presence of oxygen, promotes oxidation of the polyether chains.[6][7] This leads to the formation of carbonyl-containing functional groups (aldehydes, ketones, carboxylic acids) and ester groups.[8] These groups can form conjugated systems (alternating single and double bonds) which absorb light in the visible spectrum, appearing yellow or brown.

  • Colloidal Carbon: In more severe degradation, complete breakdown of the organic structure can lead to the formation of fine, colloidal carbon particles, which can also contribute to a darker appearance.

Q2: I am analyzing my degraded sample with Gas Chromatography-Mass Spectrometry (GC-MS) and see a multitude of new peaks. How do I identify them?

A2: The appearance of new peaks is expected and confirms the fragmentation of the parent molecule. High voltage stress typically breaks the polyether backbone at or near the ether linkages. You should expect to find a mixture of smaller, more volatile compounds.

Probable Degradation Products:

  • Shorter-chain polyethers: Resulting from the cleavage of the main chain.

  • Aldehydes and Ketones: Formed from the oxidation of the carbon atoms adjacent to the ether oxygens.

  • Alcohols: From the cleavage and subsequent reaction of chain fragments.

  • Carboxylic Acids: Further oxidation of aldehydes.

  • Volatile Organic Compounds (VOCs): Simple hydrocarbons and other small molecules resulting from extensive fragmentation.[9][10]

Identification Strategy:

  • Mass Spectral Libraries: Compare the mass spectra of your unknown peaks against standard libraries like NIST.

  • Fragmentation Patterns: Analyze the fragmentation patterns. Polyethers often show characteristic losses of C₂H₄O units. The presence of specific ions can indicate functional groups (e.g., m/z 45 for ethoxy fragments, m/z 29 for a formyl group).

  • Retention Index: Use retention indices (like Kovats indices) by running a standard alkane mixture to help confirm compound identity.

Q3: The rate and extent of degradation are inconsistent across my experiments. What parameters are most critical to control?

A3: Reproducibility is key in degradation studies. The reaction rate is highly sensitive to several experimental parameters. Ensure you are tightly controlling the following:

  • Voltage and Frequency: Higher voltages and frequencies increase the energy of the corona discharge, accelerating degradation.

  • Electrode Geometry: Sharp points or small radii of curvature create regions of intense electric field, acting as initiation sites for corona. Maintain consistent electrode shape and spacing.

  • Atmosphere: The composition of the gas above the sample is critical. The presence of oxygen will lead to oxidative degradation pathways. Performing the experiment under an inert atmosphere (e.g., Nitrogen, Argon) will favor non-oxidative chain scission.

  • Moisture Content: Water can be a source of highly reactive hydroxyl radicals in the plasma, significantly altering the degradation pathway. Ensure your sample and headspace gas are dry.

  • Temperature: While the corona itself is a "cold" plasma, the overall experiment can heat up. Increased temperature can accelerate thermal degradation pathways, confounding your results.[5]

  • Sample Purity: Impurities, particularly dissolved metals or antioxidant additives, can act as catalysts or inhibitors, altering the degradation kinetics.

Q4: How can I confirm the formation of specific oxygen-containing functional groups in the non-volatile portion of my degraded sample?

A4: While GC-MS is excellent for volatile products, the bulk liquid may contain larger, less volatile oligomeric fragments with new functional groups. Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) is an ideal technique for this.

Procedure:

  • Acquire an FTIR spectrum of your neat, undegraded 2,6,10,14-Tetraoxapentadecane as a baseline. Note the strong C-O-C ether stretch (typically ~1100 cm⁻¹).

  • Acquire a spectrum of the degraded sample.

  • Look for the appearance of new absorption bands.

Functional GroupTypical Wavenumber (cm⁻¹)Significance
Hydroxyl (-OH)Broad peak, 3200-3500Indicates chain scission and formation of alcohol end-groups.
Carbonyl (C=O)Strong, sharp peak, 1700-1750Confirms oxidation. This region can contain contributions from aldehydes, ketones, and esters.
Carboxyl (-COOH)Broad O-H stretch (2500-3300) overlapping with C-H, and a C=O stretch (~1710)Indicates advanced oxidation.

The appearance of these bands provides direct evidence of oxidative degradation pathways.[7][8]

Section 3: Experimental Protocols & Workflows

Protocol 1: Controlled High-Voltage Exposure

This protocol describes a standardized method for subjecting a sample of 2,6,10,14-Tetraoxapentadecane to a controlled corona discharge.

Objective: To generate degradation products in a reproducible manner.

Materials:

  • High-voltage AC power supply (0-20 kV, 50/60 Hz or high frequency).

  • Sealed glass reaction vessel with gas inlet/outlet and high-voltage feedthroughs.

  • Point-to-plane electrode system (e.g., a sharp tungsten needle and a polished stainless steel disc).

  • 2,6,10,14-Tetraoxapentadecane (high purity).

  • Dry air or inert gas (Nitrogen, Argon).

  • Gas flow meters.

Procedure:

  • Cleaning: Thoroughly clean and dry the reaction vessel and electrodes to remove any organic or metallic contaminants.

  • Sample Preparation: Place a defined volume (e.g., 10 mL) of 2,6,10,14-Tetraoxapentadecane into the reaction vessel.

  • Assembly: Assemble the electrode system within the vessel, ensuring a fixed gap (e.g., 5 mm) between the needle tip and the liquid surface.

  • Atmosphere Control: Seal the vessel and purge with the desired gas (e.g., dry air at 100 mL/min) for at least 20 minutes to ensure a controlled headspace environment.

  • Voltage Application: Gradually apply the high voltage to the point electrode until a stable corona discharge is observed (often visible as a faint purple glow in a darkened room). Set the voltage to the desired experimental value (e.g., 10 kV).

  • Exposure: Maintain the voltage for a fixed duration (e.g., 4 hours). Monitor temperature and gas flow throughout.

  • Shutdown: After the exposure time, turn off the power supply. Allow the system to return to room temperature.

  • Sample Collection: Carefully collect the liquid sample and the headspace gas for analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp High Voltage Exposure cluster_collect Sample Collection prep1 Clean Vessel & Electrodes prep2 Add 10 mL Sample prep1->prep2 prep3 Assemble Electrodes (5mm gap) prep2->prep3 prep4 Purge with Dry Air (20 min) prep3->prep4 exp1 Apply Voltage (10 kV) prep4->exp1 exp2 Maintain for 4 Hours exp1->exp2 exp3 Monitor Temp & Gas Flow exp2->exp3 collect1 Power Off & Cool Down exp2->collect1 collect2 Collect Liquid Sample collect1->collect2 collect3 Collect Headspace Gas collect2->collect3

Caption: Workflow for controlled high-voltage exposure.

Protocol 2: Analysis of Volatile Degradation Products by Headspace GC-MS

Objective: To identify and quantify the volatile and semi-volatile compounds generated during degradation.

Procedure:

  • Vial Preparation: Transfer 1 mL of the degraded liquid sample into a 20 mL headspace vial and seal it immediately.

  • Incubation: Place the vial in the headspace autosampler oven. Incubate at a set temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • Injection: The autosampler will automatically inject a known volume of the headspace gas into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., a mid-polarity column like a DB-5ms) to separate the compounds. A typical temperature program might be: hold at 40°C for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-500) to acquire mass spectra for all eluting peaks.

  • Data Analysis: Integrate the peaks in the chromatogram and identify the corresponding compounds by comparing their mass spectra with a reference library (e.g., NIST).[11]

Section 4: Data Interpretation and Mechanistic Insights

Proposed Degradation Pathway

The degradation of 2,6,10,14-Tetraoxapentadecane under high voltage in the presence of air is proposed to proceed via a free-radical oxidative mechanism. The high-energy electrons from the corona discharge can directly cleave bonds or ionize atmospheric gases to create reactive species.

G parent Polyether Chain (...-O-CH₂-CH₂-...) radical Alkoxy Radical (...-O-CH₂-ĊH-...) parent->radical e⁻, UV (Initiation) peroxy Peroxy Radical (...-O-CH₂(O-O•)-CH-...) radical->peroxy + O₂ o2 O₂ hydroperoxide Hydroperoxide (...-O-CH₂(O-OH)-CH-...) peroxy->hydroperoxide + R-H scission Chain Scission Products (Aldehydes, Esters, Alcohols) hydroperoxide->scission Unstable (Cleavage)

Caption: Simplified oxidative degradation pathway for polyethers.

Mechanism Explanation:

  • Initiation: High-energy electrons or UV photons from the plasma abstract a hydrogen atom from the carbon adjacent to an ether oxygen, forming a carbon-centered radical. This position is particularly susceptible due to the electron-withdrawing effect of the oxygen.

  • Propagation: The carbon radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another polyether molecule, creating a hydroperoxide and a new carbon radical, thus propagating the chain reaction.

  • Decomposition: The hydroperoxide species are unstable and decompose, leading to the cleavage of the polymer backbone (chain scission). This decomposition results in the formation of various smaller molecules with carbonyl and hydroxyl functional groups.[12]

This simplified pathway explains the formation of the experimentally observed degradation products and highlights the critical role of oxygen in the process.

References

  • PubChem. 2,6,10,14-tetramethylheptadecane. National Center for Biotechnology Information. [Link]

  • Ghareh-agach, M., et al. (2018). Degradation and Stability of Polymeric High-Voltage Insulators and Prediction of Their Service Life through Environmental and Accelerated Aging Processes. ACS Omega. [Link]

  • Comgoz, N., et al. (2018). Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Grote, A. A., et al. (2005). Volatile Organic Compounds in Headspace over Electrical Components at 75 to 200°C – Part 1. Identification of Constituents and Emission Rates. Journal of the Air & Waste Management Association. [Link]

  • O'Hare, L. A., et al. (2002). Surface physico-chemistry of corona-discharge-treated poly(ethylene terephthalate) film. International Journal of Adhesion and Adhesives. [Link]

  • Stark, C. A., et al. (2016). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. Chemistry – A European Journal. [Link]

  • Passerini, S., et al. (2013). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Energy & Environmental Science. [Link]

  • Ghareh-agach, M., et al. (2018). Degradation and Stability of Polymeric High-Voltage Insulators and Prediction of Their Service Life through Environmental and Accelerated Aging Processes. ResearchGate. [Link]

  • Technology Networks. Gas Chromatography (GC): Separating Volatile Compounds with High Precision. [Link]

  • Koster, S., et al. (2015). Mass spectrometry for the elucidation of the subtle molecular structure of biodegradable polymers and their degradation products. Rapid Communications in Mass Spectrometry. [Link]

  • Wang, C., et al. (2020). Surface Microstructure Study on Corona Discharge-Treated Polyethylene Using Positron Annihilation Spectroscopy. Polymers. [Link]

  • Beaulieu, N., & Deslongchamps, P. (1980). A new synthesis of 2,10,11-trioxatricyclo[4.4.4.01,6]tetradecane. Canadian Journal of Chemistry. [Link]

  • Cheméo. Chemical Properties of Heptadecane, 2,6,10,14-tetramethyl- (CAS 18344-37-1). [Link]

  • Galli, M., et al. (2022). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers. [Link]

  • U.S. Environmental Protection Agency. Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Park, S. J., & Jin, J. S. (2001). Effect of Corona Discharge Treatment on the Dyeability of Low-Density Polyethylene Film. Journal of Colloid and Interface Science. [Link]

  • Gachot, G., et al. (2017). Stability of Glyme Solvate Ionic Liquid as an Electrolyte for Rechargeable Li−O2 Batteries. ACS Applied Materials & Interfaces. [Link]

  • Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry. [Link]

  • Grote, A. A., et al. (2005). Volatile organic compounds in headspace over electrical components at 75 to 200°C - part 1. identification of constituents and emission rates. Journal of the Air & Waste Management Association. [Link]

  • Wang, C., et al. (2020). Surface Microstructure Study on Corona Discharge-Treated Polyethylene Using Positron Annihilation Spectroscopy. ResearchGate. [Link]

  • Henderson, W. A. (2004). Glyme−Lithium Salt Phase Behavior. The Journal of Physical Chemistry B. [Link]

  • Chakraborty, A., et al. (2022). An Overview of the Sustainable Depolymerization/Degradation of Polypropylene Microplastics by Advanced Oxidation Technologies. Polymers. [Link]

  • Shimadzu Corporation. (2024). Rapid analysis of polymers by MALDI TOF mass spectrometry. YouTube. [Link]

  • Bova, A., et al. (2021). A thermoanalytical insight into the composition of biodegradable polymers and commercial products by EGA-MS and Py-GC-MS. Journal of Analytical and Applied Pyrolysis. [Link]

  • Ayub, H., et al. (2023). Degradation of Polymers Insulators used in Electrical Transmission Lines under the Rate of Bond Breaking. ResearchGate. [Link]

  • PubChem. 2,6,10,14-Tetramethylnonadecane. National Center for Biotechnology Information. [Link]

  • Florida Department of Environmental Protection. Method 8260C: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). [Link]

  • Calvo, E. J., et al. (2018). Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries. ACS Omega. [Link]

  • Wang, C., et al. (2021). Hydrogen-bonding catalysis of the degradation of polyethylene glycol to 1,4-dioxane over OH-functionalized ionic liquid. Chemical Communications. [Link]

  • The Madison Group. (2019). Plastic Failure Through Molecular Degradation. [Link]

  • The Good Scents Company. 2,6,10-trimethyl tetradecane. [Link]

Sources

Optimization

Technical Support Center: Optimizing Viscosity of 2,6,10,14-Tetraoxapentadecane (TOPD) Based Electrolytes

Welcome to the technical support center for the optimization of 2,6,10,14-Tetraoxapentadecane (TOPD) based electrolytes. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 2,6,10,14-Tetraoxapentadecane (TOPD) based electrolytes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to facilitate your experimental success. As a long-chain glyme, TOPD offers unique solvating properties, but its viscosity can present challenges in various applications, particularly in the formulation of high-performance electrolytes. This document provides a comprehensive resource to understand and mitigate these challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with TOPD-based electrolytes. Each problem is followed by a step-by-step troubleshooting workflow, grounded in scientific principles, to help you identify and resolve the issue.

Issue 1: Electrolyte Viscosity is Too High, Leading to Poor Ionic Conductivity and Wetting

High viscosity is a common challenge with long-chain ethers like TOPD, which can impede ion mobility and prevent the electrolyte from effectively wetting electrode and separator materials.[1][2]

Troubleshooting Workflow:

start High Viscosity Observed step1 Verify Purity of TOPD and Salt start->step1 step2 Reduce Salt Concentration step1->step2 Purity Confirmed step3 Introduce a Low-Viscosity Co-solvent/Diluent step2->step3 Viscosity Still High step4 Increase Operating Temperature step3->step4 Further Reduction Needed end_fail Consult Further step3->end_fail Incompatible/Phase Separation step5 Characterize Final Electrolyte step4->step5 Viscosity in Range end_success Viscosity Optimized step5->end_success start Inconsistent Viscosity Data step1 Check Viscometer Calibration and Cleaning start->step1 step2 Ensure Homogeneous Sample Preparation step1->step2 Calibration Verified step3 Control Temperature and Environment step2->step3 Sample is Homogeneous step4 Verify Measurement Parameters step3->step4 Environment Controlled end_success Reproducible Measurements step4->end_success Parameters Correct

Caption: Troubleshooting workflow for inconsistent viscosity measurements.

Detailed Steps:

  • Check Viscometer Calibration and Cleaning: Ensure your viscometer is properly calibrated with a standard of known viscosity. Thoroughly clean the instrument between measurements to avoid cross-contamination.

  • Ensure Homogeneous Sample Preparation: Incomplete dissolution of the salt can lead to localized variations in viscosity. Ensure the salt is fully dissolved by allowing adequate mixing time. For high-viscosity solutions, gentle heating during mixing can be beneficial, followed by cooling to the measurement temperature.

  • Control Temperature and Environment: Viscosity is highly sensitive to temperature fluctuations. Use a viscometer with precise temperature control. Additionally, as many electrolyte components can be hygroscopic, perform all sample preparation and measurements in a controlled, low-humidity environment, such as a glovebox. [3]

  • Verify Measurement Parameters: Ensure that the shear rate and other measurement parameters are appropriate for your electrolyte. Some complex fluids may exhibit non-Newtonian behavior, where viscosity changes with the applied shear rate.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is viscosity a critical parameter for TOPD-based electrolytes?

Viscosity is a measure of a fluid's resistance to flow. In the context of electrolytes, it directly impacts several key performance metrics:

  • Ionic Conductivity: Higher viscosity impedes the movement of ions, leading to lower ionic conductivity and, consequently, reduced device performance. [1][2]* Wetting: A high-viscosity electrolyte may not effectively penetrate the porous structures of electrodes and separators, leading to incomplete wetting and poor interfacial contact. [1]* Power Output: In energy storage devices, high viscosity can limit the rate at which ions can move, thereby reducing the power output. [4] Q2: How does the chain length of a glyme affect the viscosity of the electrolyte?

Generally, as the chain length of the glyme increases, the viscosity of the resulting electrolyte also increases. [5]This is due to increased intermolecular forces (van der Waals interactions) between the longer polymer chains. While longer glymes like TOPD can offer better thermal stability and higher boiling points, their inherent viscosity must be carefully managed.

Q3: What are the primary factors that influence the viscosity of a TOPD-based electrolyte?

The viscosity of a TOPD-based electrolyte is influenced by a combination of factors:

  • Intrinsic Viscosity of TOPD: As a long-chain ether, TOPD has a higher intrinsic viscosity compared to shorter-chain glymes.

  • Type and Concentration of Salt: The addition of a lithium salt increases viscosity. The extent of this increase depends on the specific salt and its concentration. [2][6][7]* Temperature: Viscosity decreases as temperature increases. * Presence of Co-solvents or Additives: The addition of low-viscosity co-solvents can significantly reduce the overall viscosity. [7] Q4: What are the trade-offs between viscosity and other electrolyte properties?

Optimizing electrolyte viscosity often involves balancing competing properties. For example:

  • Viscosity vs. Ionic Conductivity: Lowering viscosity generally improves ionic conductivity. [1]* Viscosity vs. Dielectric Constant: Solvents with high dielectric constants, which are beneficial for salt dissociation, often have high viscosity. A compromise must be found to achieve both good salt dissociation and high ion mobility. [1][2]* Viscosity vs. Safety: While some low-viscosity co-solvents can improve performance, they may have lower flash points, potentially compromising the safety of the system.

Q5: What type of viscometer is best suited for measuring the viscosity of TOPD-based electrolytes?

For low-viscosity liquids like many electrolytes, a capillary viscometer can provide highly accurate measurements. [4]For a wider range of viscosities and to study the effects of shear rate, a rotational viscometer is an excellent choice. [4]Given that many electrolyte solvents are volatile and sensitive to moisture, using a viscometer with a sealed sample chamber is highly recommended. [3]

Section 3: Experimental Protocols

Protocol 1: Preparation of a TOPD-Based Electrolyte

This protocol outlines the steps for preparing a 1 M solution of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 7:3 weight ratio of TOPD to dimethyl carbonate (DMC).

Materials and Equipment:

  • 2,6,10,14-Tetraoxapentadecane (TOPD), anhydrous

  • Dimethyl carbonate (DMC), anhydrous

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), dried under vacuum

  • Argon-filled glovebox

  • Analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Drying of Components: Prior to use, dry the LiTFSI salt under vacuum at 110°C for 24 hours. [8]Ensure the TOPD and DMC are of anhydrous grade and have been stored over molecular sieves (3 Å) for at least 48 hours to minimize water content. [9]2. Glovebox Environment: Perform all subsequent steps inside an argon-filled glovebox with low oxygen and moisture levels (<5 ppm).

  • Solvent Mixture Preparation:

    • Tare a clean, dry beaker on the analytical balance.

    • Add the desired amount of TOPD (e.g., 7.0 g).

    • Add the desired amount of DMC (e.g., 3.0 g).

  • Salt Addition:

    • Calculate the mass of LiTFSI required to achieve a 1 M concentration in the total volume of the solvent mixture.

    • Weigh the calculated amount of dried LiTFSI and add it to the solvent mixture.

  • Dissolution:

    • Add a magnetic stir bar to the beaker.

    • Cover the beaker and place it on a magnetic stirrer.

    • Stir the solution until the LiTFSI is completely dissolved. This may take several hours. Gentle heating can be applied if necessary, but the solution should be cooled to the desired working temperature before use.

Protocol 2: Viscosity Measurement of a TOPD-Based Electrolyte

This protocol describes the measurement of dynamic viscosity using a rotational viscometer.

Equipment:

  • Rotational viscometer with appropriate spindle/geometry

  • Temperature-controlled sample holder

  • Calibration standard

  • Volumetric pipette

Procedure:

  • Instrument Setup and Calibration:

    • Turn on the viscometer and the temperature control unit, setting it to the desired measurement temperature (e.g., 25°C).

    • Calibrate the viscometer using a certified viscosity standard.

    • Thoroughly clean and dry the spindle and sample holder.

  • Sample Loading:

    • Using a volumetric pipette, load the specified volume of the prepared TOPD-based electrolyte into the sample holder.

    • Carefully lower the spindle into the electrolyte, ensuring there are no air bubbles trapped on the spindle surface.

  • Equilibration: Allow the sample to thermally equilibrate at the set temperature for at least 15 minutes.

  • Measurement:

    • Begin the measurement at a specified shear rate or a range of shear rates.

    • Allow the viscosity reading to stabilize before recording the value.

    • Take multiple readings to ensure reproducibility.

  • Data Analysis:

    • Record the dynamic viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).

    • If a range of shear rates was used, plot viscosity versus shear rate to assess if the fluid is Newtonian or non-Newtonian.

Section 4: Data Presentation

Table 1: Influence of Salt Concentration and Co-solvent on the Viscosity of Glyme-Based Electrolytes at Room Temperature.

Solvent SystemSaltSalt Concentration (M)Viscosity (mPa·s)
TetraglymeLiPF₆1.014.65 [10]
TOPD (estimated)-0>15
TOPD:DMC (7:3 w/w)LiTFSI1.0TBD
TOPD:EC:DMC (1:1:1 w/w/w)LiPF₆1.0TBD

TBD: To be determined experimentally. The viscosity of pure TOPD is expected to be higher than that of a 1M LiPF6 solution in tetraglyme due to its longer chain length.

Section 5: Visualization of Key Relationships

viscosity Electrolyte Viscosity ion_cond Ionic Conductivity viscosity->ion_cond Decreases wetting Wetting viscosity->wetting Decreases power Power Output viscosity->power Decreases salt_conc Salt Concentration salt_conc->viscosity Increases temp Temperature temp->viscosity Decreases co_solvent Low-Viscosity Co-solvent co_solvent->viscosity Decreases

Caption: Factors influencing the viscosity of TOPD-based electrolytes and its impact on performance.

References

  • RheoSense, Inc. (2022, February 8). Viscosity of Electrolytes. RheoSense Blog. [Link]

  • Merrow Scientific. (2022, July 18). The effects of Viscosity on battery performance. [Link]

  • LabX. (2025, July 31). Understanding Electrolyte Flow Properties: The Importance of Viscometry in Battery Performance. [Link]

  • C-Therm Technologies Ltd. (2022, October 4). Viscosity of Battery Mixtures. [Link]

  • RheoSense, Inc. (2024, July 31). Viscosity as a Probe of Battery Electrolyte & Electrode Slurry Performance. YouTube. [Link]

  • Probing the Origin of Viscosity of Liquid Electrolytes for Lithium Batteries. (2023, October 9). PubMed. [Link]

  • Electrical Conductivity, Viscosity and Thermal Properties of TEGDME-Based Composite Electrolytes for Lithium-Air Batteries. (2025, August 5). ResearchGate. [Link]

  • Dash, S. K., et al. (2019). Temperature and Concentration Dependence of Viscosity of Binary Mixtures of PEG-1000 + water. ResearchGate. [Link]

  • RSC Publishing. (2022, January 7). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. [Link]

  • Digital CSIC. (n.d.). Diglyme based electrolytes for sodium-ion batteries. [Link]

  • Unife. (n.d.). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,6,10,14-Tetraoxapentadecane

Welcome to the technical support guide for the purification of 2,6,10,14-Tetraoxapentadecane, commonly known as tetraethylene glycol dimethyl ether or tetraglyme. This document provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,6,10,14-Tetraoxapentadecane, commonly known as tetraethylene glycol dimethyl ether or tetraglyme. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to diagnose and resolve issues encountered during the purification of this versatile polyether.

Introduction: The Challenge of Purifying Tetraglyme

2,6,10,14-Tetraoxapentadecane (tetraglyme) is a high-boiling, polar aprotic solvent widely utilized in organometallic chemistry, battery research, and as a reaction medium.[1] Its synthesis, often a variation of the Williamson ether synthesis, can introduce a variety of impurities including unreacted starting materials (alcohols, alkyl halides), inorganic salts, residual base, and water.[2][3] The high boiling point and miscibility with water make its purification a non-trivial task that requires careful attention to detail. This guide is structured to walk you through the entire purification workflow, from initial reaction work-up to final purity assessment.

Workflow Overview: From Crude Mixture to Pure Product

The purification of tetraglyme is a multi-step process designed to systematically remove different classes of impurities. The general sequence is outlined below.

G cluster_0 Phase 1: Initial Work-up cluster_1 Phase 2: Drying & Concentration cluster_2 Phase 3: High-Purity Distillation Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., add water/acid) Reaction->Quench Neutralize & Dissolve Salts Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction Separate Organics Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Isolate Crude Product Filtration Filter Drying Agent Drying->Filtration Rotovap Solvent Removal (Rotary Evaporation) Filtration->Rotovap Distillation Vacuum Fractional Distillation Rotovap->Distillation Purify by Boiling Point PureProduct Pure Tetraglyme Distillation->PureProduct Collect Fractions

Caption: General purification workflow for 2,6,10,14-Tetraoxapentadecane.

Section 1: Initial Work-up and Extraction

This initial phase aims to remove the bulk of inorganic salts and water-soluble impurities from the crude reaction mixture.

Q1: After quenching my reaction with water, I see a single homogenous phase. How can I proceed with extraction?

Answer: This is a common issue due to the high water solubility of tetraglyme and many organic solvents like THF. To induce phase separation for extraction, you must add a significant amount of a water-immiscible organic solvent and brine (a saturated aqueous solution of NaCl).

  • Causality: The principle behind this is "salting out." Adding a high concentration of an electrolyte (NaCl) to the aqueous phase reduces the solubility of organic compounds like tetraglyme, forcing them into the organic layer. Brine also increases the density of the aqueous layer, often leading to cleaner separation.[4]

  • Troubleshooting Protocol:

    • Transfer the homogeneous mixture to a separatory funnel.

    • Add a water-immiscible solvent such as ethyl acetate or dichloromethane. A good starting point is a volume equal to your reaction volume.

    • Add brine, typically 25-50% of the total volume.

    • Shake the funnel vigorously, venting frequently to release pressure.

    • Allow the layers to settle. You should now observe two distinct phases. If not, add more brine.

    • Drain the aqueous layer and repeat the extraction of the aqueous phase 2-3 more times with fresh organic solvent to maximize recovery.[5]

Q2: I've performed an extraction, but my organic layer is cloudy. What does this indicate?

Answer: A cloudy organic layer almost always indicates the presence of finely dispersed water, forming an emulsion. This must be resolved before proceeding to distillation.

  • Causality: Emulsions are common when the densities of the organic and aqueous phases are similar or when surfactants (or compounds with surfactant-like properties) are present. Vigorous shaking can exacerbate this.

  • Troubleshooting Protocol:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

    • Brine Wash: Wash the cloudy organic layer with brine. The high ionic strength of the brine helps to break emulsions by drawing water out of the organic phase.

    • Filtration: Pass the organic layer through a plug of Celite or a cotton ball in a powder funnel. This can physically disrupt the emulsion.

    • Drying Agent: Add a small amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) directly to the separatory funnel, shake gently, and observe. This is often highly effective.

Section 2: Drying and Solvent Removal

Proper drying is critical. Distilling wet ether is not only inefficient but can also be hazardous if reactive metals were used in the synthesis.

Q3: Which drying agent should I use for my extracted tetraglyme solution, and how do I know when it's dry?

Answer: Anhydrous sodium sulfate (Na₂SO₄) is a good first choice as it is neutral and has a high capacity. Anhydrous magnesium sulfate (MgSO₄) is a faster and more efficient drying agent but is slightly acidic.

  • Expertise & Experience:

    • Sodium Sulfate (Na₂SO₄): This is a high-capacity, low-efficiency drying agent. It clumps together when it absorbs water. You know the solution is dry when newly added Na₂SO₄ flows freely like a snow globe when swirled.

    • Magnesium Sulfate (MgSO₄): This is a high-efficiency, lower-capacity drying agent. It is a very fine powder and works quickly. However, its slightly acidic nature could potentially degrade acid-sensitive compounds, which is not typically a major concern for tetraglyme itself.

    • Molecular Sieves: For achieving very low water content (<10-20 ppm), 4Å molecular sieves are excellent.[6] They are best used after an initial drying with Na₂SO₄ or MgSO₄, or for storing the final purified product.

  • Self-Validating Protocol:

    • After separating the organic layer, add a scoop of anhydrous Na₂SO₄ to the flask.

    • Swirl the flask. If the Na₂SO₄ clumps up significantly, water is present.

    • Decant or filter the solution into a new flask and add fresh Na₂SO₄.

    • Repeat until the added drying agent remains free-flowing. This confirms the absence of significant amounts of water.

    • Allow the solution to sit over the drying agent for at least 15-30 minutes before filtering and removing the solvent via rotary evaporation.

Section 3: High-Purity Vacuum Distillation

This is the most critical step for achieving high purity. Due to tetraglyme's high boiling point, vacuum distillation is mandatory to prevent thermal decomposition.

PropertyValueSignificance for Purification
Boiling Point (atm) ~275 °CToo high for atmospheric distillation; requires vacuum.
Boiling Point (vac) ~129 °C at 8 mmHg[7]A manageable temperature that prevents product degradation.
Density ~1.01 g/mLHeavier than some common organic impurities.
Solubility Miscible with water, ether, hydrocarbonsExtraction can be challenging; requires "salting out".

Q4: I'm trying to perform a vacuum distillation, but the mixture is bumping violently. How can I fix this?

Answer: Bumping occurs when a liquid superheats and then boils in a sudden, violent burst. This is common in vacuum distillation. The solution is to ensure smooth and controlled boiling.

  • Causality: Under vacuum, there are fewer nucleation sites (like dissolved air) for bubbles to form. This allows the liquid to heat past its boiling point until it erupts.

  • Troubleshooting Protocol:

    • Vigorous Stirring: The best solution is to use a magnetic stir bar and stir plate. The vortex and constant motion provide nucleation sites and distribute heat evenly.

    • Boiling Chips/Stones: If stirring is not possible, use fresh, porous boiling chips specifically designed for vacuum work. Never add boiling chips to a hot liquid.

    • Ebulliator/Capillary Bubbler: For a more controlled setup, a fine capillary tube can be inserted below the liquid surface to introduce a slow, steady stream of nitrogen or argon. This provides a constant stream of nucleation sites.

    • Heat Control: Apply heat gradually using a heating mantle with a sand or oil bath. Avoid direct heating of the flask surface.

Q5: My distillation is very slow, and I can't achieve the target vacuum pressure. What are the likely causes?

Answer: This is almost always due to leaks in your distillation apparatus. A good vacuum is essential for distilling at a lower, safer temperature.

  • Trustworthiness: A self-validating system for vacuum distillation involves checking the vacuum integrity before applying heat.

  • Troubleshooting Protocol & Leak Detection:

    • Check All Joints: Ensure all ground glass joints are properly greased (using high-vacuum grease) and securely clamped.

    • Inspect Glassware: Check for any cracks or star fractures in the flask, condenser, or adapters.

    • Tubing: Ensure the vacuum tubing is thick-walled and not collapsed. Check for cracks or loose connections to the pump and the apparatus.

    • Systematic Isolation: If possible, isolate different parts of the apparatus to find the leak. A vacuum gauge is invaluable for this.

    • The "Hiss" Test: In a quiet room, you can sometimes hear the hiss of a significant leak.

    • Pump Maintenance: Ensure your vacuum pump oil is clean and the pump is functioning correctly.

G start Distillation Problem q1 Violent Bumping? start->q1 q2 Slow Distillation / Poor Vacuum? start->q2 q3 Poor Separation of Fractions? start->q3 a1 Add stir bar or ebulliator. Reduce heating rate. q1->a1 Yes a2 Check for leaks: - Greased joints? - Cracked glass? - Tubing integrity? q2->a2 Yes a3 Use a fractionating column (e.g., Vigreux). Ensure proper insulation. q3->a3 Yes

Caption: Decision tree for common vacuum distillation issues.

Section 4: Purity Assessment & Troubleshooting

After distillation, you must verify the purity of your 2,6,10,14-Tetraoxapentadecane.

Q6: I've collected my main fraction. How can I confirm its purity and identity?

Answer: The primary methods for assessing purity and confirming identity are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Expertise & Experience:

    • Gas Chromatography (GC): This is the gold standard for purity assessment. A pure sample should show a single, sharp peak.[7] The presence of other peaks indicates impurities. Comparing the retention time to a known standard provides strong evidence of identity.

    • NMR Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure. For tetraglyme, the ¹H NMR spectrum should show characteristic peaks corresponding to the methoxy (-OCH₃) and ethylene (-OCH₂CH₂O-) protons in the correct integration ratios. The ¹³C NMR will confirm the number of unique carbon environments. Impurity peaks will also be visible.[7]

    • Karl Fischer Titration: This is the most accurate method for quantifying residual water content, which is a critical parameter for many applications of tetraglyme (e.g., in batteries).[6]

Q7: My NMR spectrum shows small, unidentified peaks. What are the likely culprits?

Answer: The identity of the impurities depends on the synthetic route, but some are very common.

Common ImpurityBoiling Point (°C)Removal Strategy
Triethylene Glycol Dimethyl Ether (Triglyme)216Careful fractional distillation. Triglyme will distill first.
Diethylene Glycol Dimethyl Ether (Diglyme)162Easily removed by fractional distillation as a low-boiling forerun.
Ethylene Glycol Dimethyl Ether (Monoglyme)85Easily removed by fractional distillation as a low-boiling forerun.
Unreacted Alcohols (e.g., Triethylene Glycol)285Higher boiling point. Will remain in the distillation pot.
Water100Removed during initial drying and as a low-boiling forerun in distillation.
  • Causality: Fractional distillation separates compounds based on differences in their boiling points.[8][9] By carefully controlling the distillation temperature and using a fractionating column, you can selectively collect the desired product while leaving behind higher-boiling impurities and removing lower-boiling ones.[10]

Frequently Asked Questions (FAQs)

Q: How should I store purified 2,6,10,14-Tetraoxapentadecane? A: Purified tetraglyme is hygroscopic (absorbs moisture from the air). It should be stored in a tightly sealed bottle, preferably with a septum, under an inert atmosphere (nitrogen or argon). For long-term storage and to maintain anhydrous conditions, store it over activated 4Å molecular sieves.[6]

Q: Can I use a simple distillation setup instead of a fractional one? A: If your crude product is expected to be relatively clean and the boiling points of impurities are significantly different (>70 °C) from tetraglyme, a simple distillation may suffice.[8] However, for separating closely related glymes (e.g., triglyme from tetraglyme), a fractional distillation setup with a Vigreux or packed column is highly recommended for achieving the best separation.[10]

Q: My purified tetraglyme turned yellow over time. Why? A: Yellowing is often a sign of peroxide formation. Ethers can react with atmospheric oxygen, especially in the presence of light, to form explosive peroxides. Always store ethers in amber bottles or in the dark. You can test for peroxides using commercially available test strips. If peroxides are present, they must be quenched (e.g., with an aqueous ferrous sulfate solution) before distillation.

References

  • Terminally Fluorinated Glycol Ether Electrolyte for Lithium Metal Batteries. (n.d.). OSTI.GOV. Retrieved February 8, 2024, from [Link]

  • 2,6,10,14-Tetramethylheptadecane | C21H44. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • 2,6,10-Trimethylpentadecane | C18H38. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Fractional distillation. (2023, December 27). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Purification of ethers. (1969). U.S. Patent No. 3,450,608. Google Patents.
  • Method for the synthesis of polyethers. (2021). European Patent No. EP3792296A2. Google Patents.
  • Method for removing unreacted electrophiles from a reaction mixture. (1997). U.S. Patent No. 5,632,898. Google Patents.
  • Son, S. B., et al. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. Frontiers in Chemistry, 10. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 8, 2024, from [Link]

  • What is Fractional Distillation? (n.d.). The Chemistry Blog. Retrieved February 8, 2024, from [Link]

  • Zhang, X., et al. (2016). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. Current Organic Synthesis, 13(4). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Method for the synthesis of polyethers. (2019). European Patent Application EP3792296A2. European Patent Office. Retrieved February 8, 2024, from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved February 8, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative H-NMR Profiling of 2,6,10,14-Tetraoxapentadecane (Triglyme): A Resolution &amp; Purity Analysis Guide

Executive Summary & Application Scope 2,6,10,14-Tetraoxapentadecane, commonly known as Triglyme (Triethylene glycol dimethyl ether), is a high-boiling, aprotic polar solvent critical in API synthesis and lithium-ion batt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2,6,10,14-Tetraoxapentadecane, commonly known as Triglyme (Triethylene glycol dimethyl ether), is a high-boiling, aprotic polar solvent critical in API synthesis and lithium-ion battery electrolyte formulation. Its chemical stability and solvation power make it superior to diethyl ether, yet its structural homology with Diglyme (2,5,8-Trioxanonane) and Tetraglyme (2,5,8,11,14-Pentaoxapentadecane) presents a unique analytical challenge.

This guide provides a definitive H-NMR analysis framework. Unlike generic spectral lists, we focus on the comparative differentiation of Triglyme from its homologs and the quantitative validation (qNMR) of its purity, ensuring compliance with strict solvent residue limits (ICH Q3C).

Structural Analysis & Proton Assignment

To interpret the spectrum accurately, we must first map the symmetry of the molecule. Triglyme possesses a


 axis of symmetry, rendering the terminal methyl groups equivalent and the methylene pairs symmetric relative to the center.
Molecular Visualization (DOT Diagram)

The following diagram illustrates the proton environments, labeled Ha , Hb , and Hc based on their chemical shift hierarchy.

TriglymeStructure cluster_legend Proton Environment Key Start CH3 (Ha) O1 O Start->O1 CH2_1 CH2 (Hb) O1->CH2_1 CH2_2 CH2 (Hc) CH2_1->CH2_2 O2 O CH2_2->O2 CH2_3 CH2 (Hc) O2->CH2_3 CH2_4 CH2 (Hc) CH2_3->CH2_4 O3 O CH2_4->O3 CH2_5 CH2 (Hb) O3->CH2_5 End CH3 (Ha) CH2_5->End key1 Ha: Terminal Methyls (6H) key2 Hb: Outer Methylenes (4H) key3 Hc: Inner Methylenes (8H)

Caption: Structural connectivity of Triglyme showing three distinct proton environments (Ha, Hb, Hc) due to symmetry.

Comparative Spectral Performance

The primary challenge in analyzing Triglyme is distinguishing it from Diglyme or Tetraglyme, especially when used as a solvent mixture. While chemical shifts are similar, the Integration Ratio is the definitive differentiator.

Chemical Shift & Integration Data (Solvent: )
FeatureTriglyme (Target)Diglyme (Alternative)Tetraglyme (Alternative)
Formula



Terminal -OCH3 (Ha) 3.38 ppm (s, 6H)3.37 ppm (s, 6H)3.38 ppm (s, 6H)
Outer -CH2- (Hb) 3.54 - 3.56 ppm (m, 4H)3.55 ppm (m, 4H)3.55 ppm (m, 4H)
Inner -CH2- (Hc) 3.64 - 3.66 ppm (s/m, 8H)3.65 ppm (s, 4H)3.65 ppm (s, 12H)
Total Protons 181422
Integration Ratio (CH3 : CH2) 1 : 2 (6:12)3 : 4 (6:8)3 : 8 (6:16)
Boiling Point 216°C162°C275°C

Analysis Insight:

  • Shift Overlap: The chemical shifts (

    
    ) are nearly identical across the glyme series. You cannot rely on peak position alone.
    
  • The "Fingerprint": Calculate the ratio of the methoxy singlet (3.38 ppm) to the total methylene envelope (3.50–3.70 ppm).

    • If Ratio = 0.75 , it is Diglyme.

    • If Ratio = 0.50 , it is Triglyme .

    • If Ratio = 0.375 , it is Tetraglyme.

Experimental Protocol: Quantitative Validation (qNMR)

To validate the purity of Triglyme or quantify it as a residue in a drug substance, a strict qNMR protocol is required. Standard "quick" NMR scans will yield inaccurate integrations due to


 relaxation differences between the methyl and methylene protons.
qNMR Workflow Diagram

qNMR_Workflow Prep 1. Sample Prep 10-20mg Sample + Internal Std (TCNB) Solvent: CDCl3 (99.8% D) Param 2. Acquisition Parameters Pulse: 90° | Delay (d1): 30s Scans: 16-64 | Temp: 298K Prep->Param Equilibration (5 min) Acq 3. Data Acquisition Disable Sample Rotation Center Frequency (O1P): 3.5 ppm Param->Acq T1 Check Process 4. Processing Phase Correction: Manual Baseline: Polynomial (Abs) Acq->Process Fourier Transform Calc 5. Purity Calculation Compare Integral (Ha) vs. Std Process->Calc Integration

Caption: Step-by-step qNMR workflow for ensuring accurate quantification of Triglyme residues.

Detailed Methodology
  • Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone as an internal standard. They possess high purity, stability, and distinct singlets that do not overlap with the glyme region (3.3–3.7 ppm).

  • Relaxation Delay (

    
    ):  Glyme protons are mobile and have relatively long 
    
    
    
    relaxation times (approx 2-4 seconds).
    • Requirement: Set

      
       (typically 20–30 seconds ) to ensure 99.9% magnetization recovery. Failure to do this will under-quantify the methyl signal.
      
  • Pulse Angle: Use a calibrated 90° pulse for maximum signal-to-noise ratio.

  • Spinning: Turn OFF sample spinning to eliminate spinning sidebands which can be mistaken for impurity peaks in the 0.5% range.

Impurity Profiling & Stability

Triglyme is prone to autoxidation, forming peroxides, and is hygroscopic. High-resolution NMR is the primary tool for detecting these critical impurities before the solvent is used in sensitive applications (e.g., organometallic synthesis).

Common Impurities Table ( )
ImpurityChemical Shift (

)
MultiplicityOrigin
Water 1.56 ppm Singlet (Broad)Hygroscopic absorption
Peroxides 3.8 - 4.5 ppm Small MultipletsOxidative degradation (Storage > 6mo)
Methanol 3.49 ppm SingletHydrolysis of terminal ether
Formate 8.02 ppm SingletAdvanced oxidation

Critical Check: If you observe a "creeping" baseline or small multiplets in the 3.8–4.2 ppm region, the Triglyme has likely formed peroxides. Do not distill without testing for peroxide concentration (e.g., KI starch test), as this presents an explosion hazard.

Regulatory & Safety Context (ICH Q3C)

While Triglyme is not explicitly listed in the primary tables of ICH Q3C (R8) as a Class 1 or 2 solvent, its homolog Diglyme (2-methoxyethyl ether) is a Class 2 solvent (limit 50 ppm in some jurisdictions, or treated as a reproductive hazard requiring strict control).

  • Substitution Strategy: Researchers often substitute Diglyme with Triglyme because Triglyme has a higher molecular weight and lower vapor pressure, potentially reducing inhalation risks.

  • Reporting: If used in the final step of API manufacture, Triglyme residues must be quantified. The qNMR method described in Section 4 is generally accepted by regulatory bodies (FDA/EMA) for this purpose, provided the method validation (linearity, specificity) is documented.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1] International Council for Harmonisation.[1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[2] TrAC Trends in Analytical Chemistry, 35, 5-26.

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Solvents and Impurities.[3][4]

Sources

Validation

Comparing electrochemical window of 2,6,10,14-Tetraoxapentadecane vs tetraglyme

This guide provides an in-depth technical comparison between 2,6,10,14-Tetraoxapentadecane (a propyl-spaced glyme analog) and Tetraglyme (the standard ethyl-spaced solvent). It is designed for researchers optimizing elec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,6,10,14-Tetraoxapentadecane (a propyl-spaced glyme analog) and Tetraglyme (the standard ethyl-spaced solvent). It is designed for researchers optimizing electrolyte formulations for high-voltage lithium batteries.

Optimizing Electrochemical Windows for High-Energy Storage

Executive Summary

Tetraglyme (G4) is the industry benchmark for ether-based electrolytes, known for its excellent ability to solvate Li+ ions and high ionic conductivity. However, its oxidative stability is limited (~4.2–4.4 V vs. Li/Li⁺), restricting its use in next-generation high-voltage cathodes (e.g., NMC811, Li-rich Mn-based).

2,6,10,14-Tetraoxapentadecane (hereafter referred to as G3-C3 or Tri(trimethylene glycol) dimethyl ether ) is a structural analog where the ethylene spacers (C2) are replaced by trimethylene spacers (C3). This structural modification significantly widens the Electrochemical Stability Window (ESW) , particularly the anodic limit, making it a superior candidate for >4.5 V applications, albeit with a trade-off in ionic conductivity.

Structural & Physicochemical Analysis[1][2][3][4]

Understanding the molecular architecture is the key to predicting electrochemical behavior.

FeatureTetraglyme (G4) 2,6,10,14-Tetraoxapentadecane (G3-C3)
IUPAC Name 2,5,8,11,14-Pentaoxapentadecane2,6,10,14-Tetraoxapentadecane
Structure Me-O-(CH₂CH₂-O)₄-MeMe-O-(CH₂CH₂CH₂-O)₃-Me
Spacer Unit Ethylene (C2)Trimethylene (C3)
Oxygen Count 54
Molecular Weight 222.28 g/mol 220.31 g/mol
Chelation Ring Size 5-membered (with Li⁺)6-membered (with Li⁺)
Polarity HighModerate
Mechanistic Insight: The "Spacer Effect"
  • Tetraglyme (C2): The oxygens are separated by 2 carbons. This proximity creates a high electron density on the ether oxygens due to the inductive effect, raising the HOMO (Highest Occupied Molecular Orbital) energy. High HOMO implies easier oxidation.

  • G3-C3 (C3): The additional carbon in the spacer reduces the inductive electron withdrawal between oxygens and lowers the overall electron density available for oxidative attack. This lowers the HOMO energy , thereby increasing the oxidation potential.

Electrochemical Stability Window (ESW)[2]

The ESW is the voltage range where the solvent neither oxidizes (at the cathode) nor reduces (at the anode).

Oxidation Stability (Cathodic Limit)
  • Tetraglyme: Oxidizes at ~4.2 – 4.4 V vs. Li/Li⁺ .

    • Mechanism:[1] The ether oxygen lone pairs are susceptible to electrophilic attack or direct electron transfer to the cathode surface.

  • G3-C3: Oxidizes at >4.6 V vs. Li/Li⁺ (can reach ~4.8 V in concentrated systems).

    • Mechanism:[1] The C3 spacer sterically hinders the approach of the oxygen lone pairs to the electrode surface and electronically stabilizes the molecule.

Reduction Stability (Anodic Limit)
  • Tetraglyme: Reduction potential ~1.0 V vs. Li/Li⁺.

    • Issue: Co-intercalation into graphite is a major failure mode unless highly concentrated electrolytes (HCE) are used.

  • G3-C3: Improved stability against Li metal.[2]

    • Mechanism:[1] The 6-membered chelate ring formed with Li⁺ is thermodynamically less stable than the 5-membered ring of Tetraglyme. This "weaker" solvation facilitates easier desolvation at the anode interface, reducing the likelihood of solvent co-intercalation and graphite exfoliation.

Visualizing the Stability Window

ESW_Comparison cluster_axis Potential vs. Li/Li+ (V) cluster_G4 Tetraglyme (G4) cluster_G3C3 2,6,10,14-Tetraoxapentadecane (G3-C3) v0 0.0 V v1 1.0 V v0->v1 v4 4.0 V v1->v4 v5 5.0 V v4->v5 G4_Red Reduction Limit ~1.0 V G4_Ox Oxidation Limit ~4.3 V G4_Red->G4_Ox Stable Window G3_Red Reduction Limit ~0.8 V G3_Ox Oxidation Limit >4.7 V G3_Red->G3_Ox Extended Window

Caption: Comparative Electrochemical Stability Windows. Note the significant extension of the anodic (oxidation) limit for the C3-analog (G3-C3) compared to Tetraglyme.

Performance Trade-Offs: Conductivity vs. Stability

While G3-C3 offers superior voltage stability, it comes with a kinetic penalty.

PropertyTetraglyme (G4)G3-C3Impact on Battery
Li⁺ Solvation Strong (5-membered ring)Weak (6-membered ring)G4 has higher salt solubility; G3-C3 has faster desolvation.
Ionic Conductivity High (~1-3 mS/cm)Moderate (~0.5-1 mS/cm)G4 is better for high-rate (fast charging) applications.
Viscosity ~4.1 cP (25°C)Slightly HigherHigher viscosity in G3-C3 can impede ion transport at low temps.
Flash Point 141°C>150°C (Est.)G3-C3 offers a slight safety advantage.

Application Insight:

  • Use Tetraglyme for: LFP (LiFePO₄) cathodes (<3.8 V) where conductivity and rate capability are paramount.

  • Use G3-C3 for: High-voltage NMC or LCO cathodes (>4.4 V) where preventing electrolyte decomposition is the critical bottleneck.

Experimental Protocol: Measuring the ESW

To validate these values in your specific cell setup, follow this Linear Sweep Voltammetry (LSV) protocol. This method minimizes parasitic currents from impurities.

Materials Required
  • Working Electrode (WE): Platinum disk (inert) or Carbon-coated Al foil (practical).

  • Counter Electrode (CE): Lithium foil.

  • Reference Electrode (RE): Lithium foil.

  • Electrolyte: 1M LiTFSI in solvent (dried to <10 ppm H₂O).

Step-by-Step Workflow
  • Cell Assembly: Assemble a 3-electrode Swagelok cell or coin cell in an Ar-filled glovebox (O₂/H₂O < 0.1 ppm).

  • OCV Rest: Allow the cell to rest for 6 hours to equilibrate the interface.

  • Anodic Sweep (Oxidation):

    • Scan from Open Circuit Voltage (OCV) to 6.0 V vs. Li/Li⁺ .

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset of decomposition).

    • Cut-off Criteria: Define the stability limit as the voltage where current density exceeds 10 µA/cm² .

  • Cathodic Sweep (Reduction):

    • Scan from OCV to 0.0 V vs. Li/Li⁺ .

    • Scan Rate: 0.1 mV/s .

    • Note: Watch for Li plating peak around 0 V; reduction stability is defined by the onset of current before plating.

Workflow cluster_Sweep Linear Sweep Voltammetry (LSV) Start Start: Dry Solvent (<10 ppm H2O) Mix Mix 1M LiTFSI (Stir 12h @ 25°C) Start->Mix Assemble Assemble 3-Electrode Cell (WE: Pt, CE/RE: Li) Mix->Assemble Rest Rest 6 Hours (Equilibrate OCV) Assemble->Rest Sweep1 Anodic Sweep OCV -> 6.0 V @ 0.1 mV/s Rest->Sweep1 Sweep2 Cathodic Sweep OCV -> 0.0 V @ 0.1 mV/s Rest->Sweep2 Analysis Determine Cut-off (J > 10 µA/cm²) Sweep1->Analysis Sweep2->Analysis

Caption: Standardized LSV workflow for determining electrochemical stability windows.

References

  • Zhang, H., et al. (2015). "Host-Guest Interactions in Poly(trimethylene oxide) Electrolytes." Macromolecules. Link

  • Yoshida, K., et al. (2011). "Oxidative Stability of Glyme-Based Electrolytes for Li-Air Batteries." Journal of the American Chemical Society. Link

  • PubChem. (2024). "Compound Summary: 2,6,10,14-Tetraoxapentadecane (CAS 66226-75-3)." National Library of Medicine. Link

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link

Sources

Comparative

Structural and Functional Analysis: 2,6,10,14-Tetraoxapentadecane (Linear) vs. Tripropylene Glycol Dimethyl Ether (Branched)

Executive Summary: The Isomer Divergence In the development of next-generation electrolytes and green solvents, the distinction between linear and branched polyethers is critical yet often overlooked. This guide analyzes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Divergence

In the development of next-generation electrolytes and green solvents, the distinction between linear and branched polyethers is critical yet often overlooked. This guide analyzes the structural and functional divergence between 2,6,10,14-Tetraoxapentadecane (the precise linear isomer) and Tripropylene Glycol Dimethyl Ether (TPGDME) (the commercial branched isomer mixture).

While both share the empirical formula


 (assuming idealized capping) or similar molecular weights, their performance differs radically due to backbone geometry. 2,6,10,14-Tetraoxapentadecane  offers a flexible, low-hindrance chain ideal for specific ion coordination, whereas TPGDME  provides a sterically hindered, entropy-driven solvent structure often preferred for industrial gas capture and cost-sensitive formulations.

Structural Analysis & Nomenclature

The core difference lies in the carbon spacer between the ether oxygens. This seemingly minor structural variation dictates the "bite angle" for cation coordination and the solvent's macroscopic viscosity.

Chemical Identity[1][2]
Feature2,6,10,14-Tetraoxapentadecane Tripropylene Glycol Dimethyl Ether (TPGDME)
Type Linear Poly(trimethylene oxide)Branched Poly(propylene oxide)
Structure


(Mixture)
Spacer Unit Propylene (1,3-propanediol derived)Isopropylene (1,2-propanediol derived)
Symmetry High (

possible in planar conformation)
Low (Chiral centers at branching points)
Key Characteristic Unhindered oxygen access; flexible backbone.Steric hindrance from methyl groups; mixture of regioisomers.
Molecular Geometry Visualization

The following diagram contrasts the linear "wrapping" capability of the tetraoxapentadecane against the sterically hindered branched structure of TPGDME.

StructureComparison cluster_0 2,6,10,14-Tetraoxapentadecane (Linear) cluster_1 Tripropylene Glycol Dimethyl Ether (Branched) Linear CH3-O-CH2-CH2-CH2-O-CH2-CH2-CH2-O-CH2-CH2-CH2-O-CH3 (Propyl Spacers) Coordination_L Coordination Geometry: Forms 6-membered chelate rings (Weaker than 5-membered C2 glymes) Linear->Coordination_L Flexible Folding Branched CH3-O-[CH2-CH(CH3)-O]3-CH3 (Isopropyl Spacers) Linear->Branched Structural Isomers Steric Steric Hindrance: Methyl groups block cation approach Disrupts crystalline packing Branched->Steric Methyl Rotation

Figure 1: Structural comparison highlighting the propyl spacer (linear) vs. isopropyl spacer (branched) which dictates solvation mechanics.

Physicochemical Performance Comparison

The presence of pendant methyl groups in TPGDME disrupts molecular packing, typically resulting in a liquid state with a wide temperature range but higher viscosity compared to its linear analog equivalents in some regimes. However, the linear 2,6,10,14-tetraoxapentadecane exhibits unique transport properties due to its "snake-like" diffusivity.

Comparative Data Table
Property2,6,10,14-Tetraoxapentadecane (Linear)TPGDME (Branched Commercial)Impact on Application
Molecular Weight ~206.28 g/mol ~206.28 g/mol Identical mass; differences are purely structural.
Boiling Point High (>240°C, est.)~243°CBoth are low-volatility solvents suitable for high-T processes.
Viscosity Lower (typically)HigherLinear chains align in flow; branched chains entangle.
Polarity Higher effective polarityLower effective polarityMethyl branches shield the ether oxygens in TPGDME.
Water Solubility Moderate to HighModerateBranching increases hydrophobicity.
CAS Number Research Grade / Specific Synthesis25498-49-1 (Mixture)TPGDME is a commodity chemical; Linear is a specialty.

Note on Availability: TPGDME is widely available as "Dowanol™ TPM" or similar trade names. 2,6,10,14-Tetraoxapentadecane is often synthesized for specific research purposes (e.g., investigating spacer effects in electrolytes) and is not a bulk commodity.

Application Analysis: Solvation & Electrochemistry[3][4][5]

This is the critical differentiator for researchers in battery technologies (Li-ion, Li-S, Li-O2).

Cation Solvation (The "Chelate Effect")
  • Linear (2,6,10,14-Tetraoxapentadecane): The 3-carbon spacer forms 6-membered chelate rings with cations (like

    
    ). Thermodynamically, 6-membered rings are less stable (lower entropy of formation) than the 5-membered rings formed by standard ethyl-glymes (like Tetraglyme).
    
    • Result: Weaker solvation of

      
      .[1]
      
    • Benefit:Faster desolvation at the electrode interface, potentially enabling higher power densities.

  • Branched (TPGDME): The methyl groups create steric bulk.

    • Result: The ether oxygens are less accessible. The solvent interacts more weakly with cations, often leading to ion pairing (cation-anion aggregation) rather than full solvent separation.

    • Benefit: High stability against oxidative decomposition due to lack of strong coordination.

Electrochemical Stability Window

Experimental protocols typically show that branched ethers have higher oxidative stability. The abstraction of a proton from the secondary carbon (in TPGDME) is often more difficult than from the primary carbons in the linear chain, or the steric protection prevents the approach of the oxidant.

CO2 Capture (Gas Solubility)

TPGDME is a superior physical solvent for


 capture (e.g., in the Selexol process analogs).
  • Mechanism: The ether oxygens interact with the Lewis-acidic carbon of

    
    .
    
  • Why TPGDME wins: The branched structure creates "free volume" within the liquid, allowing gas molecules to diffuse and sit within the solvent matrix more easily than in the tightly packed linear analog.

Experimental Protocols

Protocol A: Electrochemical Stability Measurement (Linear Sweep Voltammetry)

To validate the stability difference between the linear and branched isomers.

  • Cell Setup: Use a 3-electrode Swagelok cell.

    • Working Electrode: Platinum (Pt) disk (polished to mirror finish).

    • Counter/Reference: Lithium metal foil.

  • Electrolyte Prep:

    • Dissolve 1M LiTFSI in Solvent A (2,6,10,14-Tetraoxapentadecane) and Solvent B (TPGDME).

    • Critical Step: Dry solvents over 4Å molecular sieves for 48h (

      
       ppm).
      
  • Measurement:

    • Perform Linear Sweep Voltammetry (LSV) from OCV to 6.0 V vs.

      
      .
      
    • Scan rate: 1 mV/s.[2]

  • Analysis:

    • Define "breakdown voltage" as the potential where current density exceeds

      
      .
      
    • Expected Result: TPGDME will likely show a breakdown potential 0.2–0.5 V higher than the linear analog due to steric protection.

Protocol B: Solvation Structure Determination (Raman Spectroscopy)

To confirm the "weaker" coordination of the propyl spacer.

  • Sample Prep: Prepare mixtures of LiTFSI in each solvent at molar ratios of 1:1, 1:2, and 1:5.

  • Acquisition: Focus Raman laser (532 nm or 785 nm) on the liquid sample sealed in a capillary.

  • Target Band: Analyze the TFSI breathing mode (~740 cm⁻¹).

    • Free Ion: ~740 cm⁻¹.[3]

    • Contact Ion Pair (CIP): ~746 cm⁻¹.

    • Aggregate (AGG): ~750+ cm⁻¹.

  • Interpretation:

    • The Linear solvent (weaker 6-membered ring chelation) will show a higher fraction of CIP/AGG bands compared to a standard ethyl-glyme, but likely less aggregation than the sterically hindered Branched TPGDME.

Synthesis of the Narrative (Graphviz Logic)

The following decision tree helps select the correct solvent for your research.

SelectionLogic Start Select Application Goal Goal_Ion High Ionic Conductivity (Battery Electrolyte) Start->Goal_Ion Goal_Gas Gas Capture / Industrial Solvent (CO2 Removal, Paint Stripper) Start->Goal_Gas Goal_Stable High Voltage Stability (>4.5V Cathodes) Start->Goal_Stable Linear Choose 2,6,10,14-Tetraoxapentadecane (Linear Isomer) Better transport, lower viscosity. Goal_Ion->Linear Need faster kinetics Branched Choose TPGDME (Branched Commercial) High free volume, lower cost. Goal_Gas->Branched Need free volume Branched_Stable Choose TPGDME Steric hindrance protects against oxidation. Goal_Stable->Branched_Stable Need oxidation resistance

Figure 2: Decision matrix for selecting between linear and branched polyether solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8925, Tetraglyme (Reference for Glyme Nomenclature). Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30111, Tripropyleneglycol monomethyl ether (Precursor to TPGDME). Retrieved from [Link]

  • Tang, S., & Zhao, H. (2014).Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances. (Discusses general glyme stability and linear vs branched effects).
  • Battery University (2023). Types of Lithium-ion. (Context for electrolyte stability requirements). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6,10,14-Tetraoxapentadecane
Reactant of Route 2
Reactant of Route 2
2,6,10,14-Tetraoxapentadecane
© Copyright 2026 BenchChem. All Rights Reserved.